molecular formula C18H21N5O4 B15572274 N6-(2-Phenylethyl)adenosine

N6-(2-Phenylethyl)adenosine

Cat. No.: B15572274
M. Wt: 371.4 g/mol
InChI Key: LGZYEDZSPHLISU-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(2-Phenylethyl)adenosine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZYEDZSPHLISU-SCFUHWHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N6-(2-Phenylethyl)adenosine, a potent agonist of adenosine (B11128) receptors. The document details a well-established synthetic protocol, presents key quantitative data, and illustrates the relevant biological signaling pathways.

Core Synthesis Protocol

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogenated purine (B94841) precursor with 2-phenylethylamine. The general reaction scheme is presented below:

Synthesis_Scheme 6-Chloropurine (B14466) Riboside 6-Chloropurine Riboside This compound This compound 6-Chloropurine Riboside->this compound + Phenylethylamine Phenylethylamine Phenylethylamine->this compound + Base Base Base->this compound Solvent Solvent Solvent->this compound

Caption: General reaction scheme for the synthesis of this compound.

A detailed, step-by-step experimental protocol is provided below, based on established methodologies for the synthesis of N6-substituted adenosine analogs.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine riboside (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add 2-phenylethylamine (1.5-2.0 equivalents) followed by triethylamine or diisopropylethylamine (2-3 equivalents) as an acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography.

    • Column Packing: The column is typically packed with silica gel in a non-polar solvent such as hexanes.

    • Elution: The product is eluted using a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the proportion of methanol. Fractions are collected and analyzed by TLC.

    • Isolation: Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a white to off-white solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

ParameterValueReference
Binding Affinity (Ki)
Human A1 Adenosine Receptor30.1 nM[1]
Rat A1 Adenosine Receptor11.8 nM[1]
Human A3 Adenosine Receptor0.63 nM[1]
Functional Activity (IC50)
Rat A2A Adenosine Receptor560 nM[1]
Human A2A Adenosine Receptor2250 nM[1]
Yield (Typical) 60-80%General estimate based on similar reactions
Purity (Post-Chromatography) >95%General estimate based on similar reactions

Biological Signaling Pathways

This compound primarily exerts its biological effects through the activation of A1 and A3 adenosine receptors, which are G-protein coupled receptors (GPCRs). The signaling cascades initiated by the activation of these receptors are depicted below.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor, which couples to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.[2][3][4]

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi_o Gi/o Protein A1R->Gi_o activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG N6_PEA This compound N6_PEA->A1R Gi_o->AC inhibits Gi_o->PLC activates K_channel K⁺ Channel Activation Gi_o->K_channel Ca_channel Ca²⁺ Channel Inhibition Gi_o->Ca_channel PKA Protein Kinase A cAMP->PKA activates Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: A1 Adenosine Receptor Signaling Pathway.

A3 Adenosine Receptor Signaling Pathway

Similar to the A1 receptor, the A3 adenosine receptor also couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase.[5][6] It can also couple to Gq proteins, activating the phospholipase C pathway.[4]

A3_Signaling_Pathway cluster_membrane Cell Membrane A3R A3 Adenosine Receptor Gi Gi Protein A3R->Gi Gq Gq Protein A3R->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG N6_PEA This compound N6_PEA->A3R Gi->AC inhibits MAPK MAPK Pathway Activation Gi->MAPK Gq->PLC activates PKA Protein Kinase A cAMP->PKA activates Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is summarized in the following diagram.

Experimental_Workflow Start Start Reaction Reaction: 6-Chloropurine Riboside + Phenylethylamine + Base in Ethanol Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal (Rotary Evaporation) Monitoring->Workup Complete Purification Silica Gel Column Chromatography Workup->Purification Analysis Fraction Analysis (TLC) Purification->Analysis Analysis->Purification Impure Isolation Combine Pure Fractions & Evaporate Solvent Analysis->Isolation Pure Characterization Product Characterization (NMR, MS) Isolation->Characterization End End Product Characterization->End

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Chemical and Biological Properties of N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-Phenylethyl)adenosine is a synthetic adenosine (B11128) analogue that exhibits potent and selective agonist activity at specific adenosine receptor subtypes. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used for its characterization. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their exploration of the therapeutic potential of this compound.

Chemical Properties

This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C18H21N5O4[1]
Molecular Weight 371.39 g/mol [1]
CAS Number 20125-39-7[1]
Appearance White to off-white solid[1]
Melting Point 167-168 °C[2]
Purity ≥ 95%[2]
Solubility - DMSO: 100 mg/mL (269.26 mM) - Water: < 0.1 mg/mL (insoluble)[1]
Storage Store at -20°C for up to 1 year (in solvent) or -80°C for up to 2 years (in solvent). As a solid, it is stable for at least 4 years at -20°C.[1][3]

Biological Activity and Signaling Pathways

This compound is a potent agonist for adenosine receptors, with a notable selectivity for the A1 and A3 subtypes.[1] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes. The activation of A1 and A3 receptors by this compound initiates a cascade of intracellular signaling events.

Adenosine Receptor Binding Affinity

The binding affinity of this compound to various adenosine receptor subtypes has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) values highlight its selectivity profile.

Receptor SubtypeSpeciesKi (nM)Reference(s)
A1 Rat11.8[1]
A1 Human30.1[1]
A3 Human0.63[1]
A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by this compound, the subsequent signaling cascade leads to several key downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Modulation of Ion Channels:

    • Activation of Potassium Channels: The βγ subunits of the dissociated G protein can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[5][6]

    • Inhibition of Calcium Channels: A1 receptor activation can lead to the inhibition of voltage-gated calcium channels, particularly N-type calcium channels, thereby reducing calcium influx.[7][8][9]

A1_Signaling_Pathway N6_PEA This compound A1R A1 Adenosine Receptor N6_PEA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP (decreased) AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx (inhibited) ATP ATP ATP->AC A3_Signaling_Pathway N6_PEA This compound A3R A3 Adenosine Receptor N6_PEA->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Effectors G_protein->Downstream Modulates cAMP cAMP (decreased) AC->cAMP ATP ATP ATP->AC Radioligand_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - N6-PEA dilutions start->prepare_reagents incubation Incubate: Membranes + Radioligand + N6-PEA prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 counting->analysis calculate_ki Calculate Ki (Cheng-Prusoff) analysis->calculate_ki end End calculate_ki->end cAMP_Assay_Workflow start Start seed_cells Seed Cells in Plate start->seed_cells pre_treat Pre-treat with Phosphodiesterase Inhibitor seed_cells->pre_treat add_compound Add N6-PEA pre_treat->add_compound stimulate Stimulate with Forskolin add_compound->stimulate incubate Incubate stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells quantify_cAMP Quantify cAMP lyse_cells->quantify_cAMP analyze_data Analyze Data: - Plot Dose-Response Curve quantify_cAMP->analyze_data end End analyze_data->end

References

An In-depth Technical Guide on the Core Mechanism of Action of N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), which plays a critical role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and modulate diverse downstream signaling cascades, making them attractive targets for therapeutic intervention in various pathological conditions. This compound has been identified as a potent agonist at select adenosine receptor subtypes, exhibiting a distinct pharmacological profile that has garnered interest within the research and drug development communities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding affinity, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Data Presentation

The following table summarizes the quantitative data available for the interaction of this compound with various adenosine receptor subtypes.

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)
A1 RatRadioligand BindingKi11.8[1]
HumanRadioligand BindingKi30.1[1]
A2A RatRadioligand BindingIC50560[1]
HumanRadioligand BindingIC502250[1]
A3 HumanRadioligand BindingKi0.63[1]
HumancAMP AccumulationEC5014*

*Data for 2-Chloro-N6-(2-phenylethyl)adenosine, a closely related analog, is provided as a strong indicator of the functional potency of this compound at the A3 receptor.[2]

Core Mechanism of Action

This compound exerts its biological effects primarily through its interaction with adenosine receptors. Based on the available binding and functional data, it is a potent agonist at the A1 and A3 adenosine receptor subtypes.

A1 and A3 Receptor-Mediated Signaling

The A1 and A3 adenosine receptors are predominantly coupled to the Gi/o family of G proteins. Upon agonist binding, such as with this compound, a conformational change is induced in the receptor, leading to the activation of the heterotrimeric G protein. The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulates the function of various downstream effector proteins.

Furthermore, the βγ subunits of the dissociated G protein can modulate other signaling pathways, including the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Activation of A3 receptors has also been linked to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the activation of phospholipase C (PLC), which can lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.

A2A and A2B Receptor Interaction

The available data indicates that this compound has a significantly lower affinity for A2A receptors, as evidenced by the micromolar IC50 values in radioligand binding assays.[1] The functional consequence of this interaction (i.e., agonist or antagonist activity) has not been definitively established in the public domain. There is currently no available binding or functional data for the interaction of this compound with the A2B adenosine receptor. A2A and A2B receptors are typically coupled to Gs proteins, and their activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

Signaling Pathway Diagrams

A1/A3 Receptor Signaling Pathway N6_PEA This compound A1R_A3R A1/A3 Adenosine Receptor N6_PEA->A1R_A3R G_protein Gi/o Protein A1R_A3R->G_protein Activation ERK MAPK/ERK Pathway A1R_A3R->ERK Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: A1/A3 Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of standard techniques used to characterize the pharmacological properties of adenosine receptor ligands like this compound.

1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing the target adenosine receptor subtype start->prep_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prep_membranes->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of the filter-bound complex separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Competition Binding Assay.

  • Protocol Details:

    • Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligands:

      • A1: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)

      • A2A: [3H]CGS 21680

      • A3: [125I]AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5′-N-methyluronamide)

    • Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with the radioligand (at a concentration near its Kd) and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) in a final volume of 200 µL. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard agonist (e.g., 10 µM NECA).

    • Termination and Filtration: Incubate for 60-90 minutes at room temperature. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Filters are washed rapidly with ice-cold assay buffer.

    • Quantification: Radioactivity retained on the filters is quantified by liquid scintillation counting (for 3H) or gamma counting (for 125I).

    • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of this compound. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, indicating its functional activity as an agonist or antagonist at adenylyl cyclase-coupled receptors.

cAMP Functional Assay Workflow start Start plate_cells Plate cells expressing the target adenosine receptor subtype in a 96-well plate start->plate_cells pre_treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) plate_cells->pre_treat stimulate Stimulate cells with varying concentrations of This compound pre_treat->stimulate forskolin_stim For A1/A3, co-stimulate with forskolin (B1673556) to induce cAMP production stimulate->forskolin_stim Gi-coupled lyse_cells Lyse the cells to release intracellular cAMP stimulate->lyse_cells Gs-coupled forskolin_stim->lyse_cells measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->measure_cAMP analyze Analyze data to determine EC50/IC50 and Emax measure_cAMP->analyze end End analyze->end ERK1/2 Phosphorylation Assay Workflow start Start culture_cells Culture cells expressing the target adenosine receptor start->culture_cells starve_cells Serum-starve cells to reduce basal ERK activation culture_cells->starve_cells treat_cells Treat cells with This compound for various time points starve_cells->treat_cells lyse_cells Lyse cells and collect protein lysates treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page western_blot Transfer proteins to a membrane (Western Blot) sds_page->western_blot probe_antibodies Probe with primary antibodies (anti-phospho-ERK and anti-total-ERK) western_blot->probe_antibodies secondary_antibody Incubate with HRP-conjugated secondary antibody probe_antibodies->secondary_antibody detect_signal Detect signal using chemiluminescence secondary_antibody->detect_signal analyze Quantify band intensity and normalize phospho-ERK to total-ERK detect_signal->analyze end End analyze->end

References

The Intricate Dance of Structure and Activity: A Technical Guide to N6-Substituted Adenosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of N6-substituted adenosines, a class of compounds with significant therapeutic potential due to their interaction with adenosine (B11128) receptors. As critical regulators of numerous physiological processes, adenosine receptors are attractive targets for the development of novel drugs to treat a wide array of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. This document provides a comprehensive overview of the SAR of N6-substituted adenosines, detailed experimental protocols for their evaluation, and a thorough exploration of the signaling pathways they modulate.

The Adenosine Receptor Family: A Brief Overview

Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, exerts its effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in diverse signaling cascades. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP levels. The N6 position of the adenosine molecule has been a focal point for medicinal chemists, as modifications at this site can significantly influence the affinity and selectivity of the resulting analogs for these receptor subtypes.

Structure-Activity Relationship of N6-Substituted Adenosines

The SAR of N6-substituted adenosines is a well-explored area, with numerous studies elucidating the impact of various substituents on receptor binding and functional activity. The general principle is that the nature of the substituent at the N6 position dictates the compound's affinity and selectivity profile across the four adenosine receptor subtypes.

N6-Alkyl and N6-Cycloalkyl Substitution

Substitution with alkyl and cycloalkyl groups at the N6 position has been a fruitful strategy for developing potent and selective adenosine receptor agonists.

  • A1 Receptor Selectivity: N6-cycloalkyl substitution is a hallmark for achieving high affinity and selectivity for the A1 adenosine receptor.[1] N6-Cyclopentyladenosine (CPA) and its 2-chloro analog, 2-chloro-N6-cyclopentyladenosine (CCPA), are classic examples of potent and selective A1 agonists.[1] Generally, increasing the size of the cycloalkyl ring up to six carbons tends to maintain or enhance A1 affinity, while larger rings can lead to a decrease in potency. The stereochemistry of the substituent also plays a crucial role, with specific isomers often exhibiting significantly higher affinity.

  • A3 Receptor Activity: While N6-cycloalkyladenosines are primarily A1-selective, some exhibit considerable affinity for the A3 receptor.[1] For instance, CCPA has been shown to act as an antagonist at the human A3 receptor with a Ki value of 35 nM.[1] Smaller N6-alkyl groups have been associated with selectivity for the human A3 receptor.[2]

N6-Aryl and N6-Arylalkyl Substitution

The introduction of aromatic and heteroaromatic moieties at the N6 position has led to the discovery of ligands with diverse selectivity profiles.

  • A1 and A3 Receptor Affinity: N6-benzyladenosine and its derivatives often display significant affinity for both A1 and A3 receptors. Substitutions on the benzyl (B1604629) ring can fine-tune the potency and selectivity. For example, the presence of a halogen, such as iodine, at the meta position of the benzyl ring, as seen in N6-(3-iodobenzyl)adenosine, enhances A3 receptor affinity.[3]

  • A2A Receptor Agonists: While N6-substitution generally favors A1 and A3 receptors, certain N6-arylalkyl groups can confer A2A receptor selectivity. A notable example is the class of N6-(2,2-diphenylethyl)adenosine analogs, which includes potent A2A-selective agonists.[1]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of representative N6-substituted adenosine analogs at human adenosine receptor subtypes. This data is compiled from various sources to provide a comparative overview.

CompoundN6-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
CPACyclopentyl2.379043[4]
CCPA2-Chloro-cyclopentyl~1>100035 (antagonist)[1]
N6-MethyladenosineMethyl----
N6-EthyladenosineEthyl4.9-4.7[5]
N6-BenzyladenosineBenzyl----
IB-MECAN6-(3-Iodobenzyl)-5'-N-methyluronamide~50~501.1[3]

Note: Ki values can vary between different studies and experimental conditions. This table is intended for comparative purposes.

Experimental Protocols

The characterization of N6-substituted adenosines relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3)

  • Test compounds (N6-substituted adenosines)

  • Non-specific binding inhibitor (e.g., theophylline (B1681296) or a high concentration of a known agonist/antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Radioligand at a fixed concentration (typically at or below its Kd value)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in adenosine receptor signaling.

Materials:

  • Whole cells expressing the adenosine receptor subtype of interest

  • Test compounds

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Gs-coupled receptors (A2A, A2B): Add the test compound at various concentrations to the cells.

    • For Gi-coupled receptors (A1, A3): Add the test compound at various concentrations in the presence of a fixed concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • For Gs-coupled receptors: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For Gi-coupled receptors: Plot the percent inhibition of forskolin-stimulated cAMP production against the log of the test compound concentration to determine the IC50 (potency) and the maximal inhibitory effect.

Signaling Pathways and Visualizations

The activation of adenosine receptors by N6-substituted agonists initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the A1, A2A, and A3 adenosine receptors.

A1 Adenosine Receptor Signaling Pathway

A1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N6-Substituted Adenosine N6-Substituted Adenosine A1R A1 Receptor N6-Substituted Adenosine->A1R Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: A1 Adenosine Receptor Signaling Pathway.

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N6-Substituted Adenosine N6-Substituted Adenosine A2AR A2A Receptor N6-Substituted Adenosine->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: A2A Adenosine Receptor Signaling Pathway.

A Typical SAR Study Workflow

The process of elucidating the structure-activity relationship of a series of compounds is a systematic endeavor. The following diagram illustrates a typical workflow for an SAR study of N6-substituted adenosines.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration A Hypothesis Generation & Virtual Screening B Chemical Synthesis of N6-Substituted Analogs A->B C Primary Screening: Radioligand Binding Assays (A1, A2A, A2B, A3) B->C D Functional Assays: cAMP Accumulation C->D E Data Analysis: Determine Ki, EC50/IC50, Efficacy, Selectivity D->E F SAR Analysis: Identify Key Structural Features E->F G Iterative Design of New Analogs F->G G->A Refine Hypothesis

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The N6 position of adenosine is a privileged site for modification, offering a powerful handle to modulate the affinity and selectivity of ligands for the four adenosine receptor subtypes. The systematic exploration of the structure-activity relationships of N6-substituted adenosines has yielded a rich understanding of the molecular determinants of receptor recognition and activation. This knowledge, coupled with robust experimental methodologies, continues to drive the discovery and development of novel therapeutic agents targeting the adenosinergic system. This guide provides a foundational resource for researchers in this exciting and impactful field.

References

N6-(2-Phenylethyl)adenosine: A Technical Guide to its A1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of N6-(2-Phenylethyl)adenosine for the A1 adenosine (B11128) receptor (A1AR). This compound is a potent agonist for adenosine receptors, demonstrating significant affinity for the A1 subtype, a G protein-coupled receptor implicated in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. This document provides a comprehensive overview of its binding characteristics, detailed experimental methodologies for its assessment, and a visualization of the associated signaling pathways.

Core Data Presentation: A1 Receptor Binding Affinity

The binding affinity of this compound for the A1 adenosine receptor is typically determined through competitive radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesKi (nM)RadioligandTissue/Cell Type
This compoundA1Human30.1[1]Not SpecifiedNot Specified
This compoundA1Rat11.8[1]Not SpecifiedNot Specified

For context, the affinity of this compound for other human adenosine receptor subtypes has been reported as follows: A3 receptor with a Ki of 0.63 nM.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the A1 receptor binding affinity of this compound is achieved through competitive radioligand binding assays. The following protocol is a synthesized methodology based on established practices for A1AR binding studies.

Membrane Preparation
  • Tissue/Cell Homogenization: Tissues (e.g., rat brain cortex) or cells expressing the A1 adenosine receptor (e.g., HEK-293 or CHO cells stably expressing the human A1AR) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • High-Speed Centrifugation: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and re-centrifugation to remove endogenous substances that may interfere with the assay.

  • Final Resuspension: The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a desired protein concentration, determined by a protein assay such as the Bradford or BCA method.

Competitive Binding Assay
  • Assay Components: The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL per well. Each well contains:

    • Membrane Preparation: A specific amount of membrane protein (e.g., 10-50 µg).

    • Radioligand: A fixed concentration of a selective A1AR radioligand, such as [³H]DPCPX (an antagonist) or [³H]CCPA (an agonist), typically at a concentration close to its Kd value (e.g., 0.5-2 nM).

    • Competing Ligand: Increasing concentrations of the unlabeled test compound, this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂ (e.g., 1-5 mM) as Mg²⁺ ions can modulate agonist binding.

  • Incubation: The assay plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Separation of Bound and Free Radioligand:

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.

    • Washing: The filters are rapidly washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification of Radioactivity:

    • The filters are dried, and a scintillation cocktail is added.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis
  • Determination of IC50: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

  • Calculation of Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the A1 receptor.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and methodology, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenization (Tris-HCl Buffer) Tissue->Homogenize LowSpeedCent Low-Speed Centrifugation (1,000 x g) Homogenize->LowSpeedCent Supernatant1 Collect Supernatant LowSpeedCent->Supernatant1 HighSpeedCent High-Speed Centrifugation (40,000 x g) Supernatant1->HighSpeedCent Pellet Membrane Pellet HighSpeedCent->Pellet Wash Wash & Resuspend Pellet->Wash FinalMembranes Final Membrane Suspension Wash->FinalMembranes AssaySetup Assay Setup (96-well plate) FinalMembranes->AssaySetup Components Add Components: - Membranes - [3H]Radioligand - this compound AssaySetup->Components Incubation Incubation (e.g., 60 min, 25°C) Components->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting DataPlot Plot % Inhibition vs. [Compound] Counting->DataPlot IC50 Determine IC50 DataPlot->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

A1_Receptor_Signaling_Pathway Ligand This compound A1R A1 Adenosine Receptor Ligand->A1R binds G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Ion channel modulation) PKA->Downstream phosphorylates

Caption: A1 adenosine receptor signaling pathway.

References

The Dawn of Selective Adenosine Receptor Modulation: A Technical Guide to the Discovery and History of Phenylethyl Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the discovery and historical development of phenylethyl adenosine (B11128) analogs, a pivotal class of compounds that has significantly advanced our understanding of adenosine receptor pharmacology. From the early, non-selective adenosine receptor agonists to the development of highly potent and selective A2A receptor agonists like CGS-21680, this document details the key scientific milestones, structure-activity relationships, and experimental methodologies that have defined this field. This guide serves as a comprehensive resource, providing researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to navigate and contribute to the ongoing exploration of adenosine receptor-targeted therapeutics.

Introduction: The Adenosine System and the Quest for Selectivity

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes.[1][2] Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[2]

The therapeutic potential of modulating the adenosine system was recognized early on; however, the widespread expression of adenosine receptors and the opposing effects mediated by different subtypes presented a significant challenge.[1] The development of subtype-selective ligands was therefore paramount to unlocking the therapeutic potential of adenosine receptor modulation. The discovery of N6-substituted adenosine analogs, particularly those with a phenylethyl moiety, marked a turning point in this endeavor, leading to the first generation of potent and selective A2A adenosine receptor agonists.[3][4]

A Historical Timeline: Key Milestones in the Development of Phenylethyl Adenosine Analogs

The journey to develop selective adenosine receptor agonists has been a multi-decade effort, with the phenylethyl adenosine analogs playing a starring role in the selective targeting of the A2A receptor.

  • 1980s: The Emergence of N6-Substituted Analogs: Early research focused on modifications of the N6-position of the adenosine molecule. This led to the discovery that N6-substitution could significantly influence receptor affinity and selectivity.[3] The synthesis of N6-(2-phenylethyl)adenosine demonstrated notable affinity for adenosine receptors, laying the groundwork for future exploration of this chemical scaffold.[5]

  • Late 1980s - Early 1990s: The Breakthrough of CGS-21680: A pivotal moment in adenosine receptor pharmacology was the discovery of CGS-21680 (2-(p-(2-carboxyethyl)phenylethylamino)-5′-N-ethylcarboxamidoadenosine).[6][7] This compound emerged as a highly potent and selective agonist for the A2A receptor, exhibiting significantly lower affinity for A1 and A3 receptors.[6][8] CGS-21680 quickly became an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of the A2A receptor.[7]

  • 1990s - Present: Refining Selectivity and Exploring Therapeutic Applications: The success of CGS-21680 spurred further research into the structure-activity relationships of phenylethyl and other N6-substituted adenosine analogs. This has led to the development of additional selective A2A agonists, such as HE-NECA (2-hexynyl-5′-N-ethylcarboxamidoadenosine), and a deeper understanding of the structural requirements for subtype selectivity.[9][10] The therapeutic potential of these selective agonists continues to be explored in a variety of disease areas, including inflammation, cardiovascular disorders, and neurodegenerative diseases.[1][11]

Quantitative Data on Phenylethyl Adenosine Analogs

The following tables summarize the binding affinities (Ki in nM) of key phenylethyl adenosine analogs and related compounds for the four human adenosine receptor subtypes. This data highlights the structure-activity relationships that govern subtype selectivity.

Table 1: Binding Affinity (Ki, nM) of N6-Phenylethyladenosine and Key Analogs at Human Adenosine Receptors

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference(s)
This compound30.12250 (IC50)0.63[5]
CGS-216802902788800[8]
HE-NECA--Potent Agonist

Table 2: Structure-Activity Relationships of N6-Substituted Adenosine Analogs

N6-SubstituentGeneral Effect on Receptor AffinityReference(s)
Small Alkyl GroupsSelectivity for human A3 receptors[12]
Cycloalkyl Groups (≤5 carbons)Full A3 receptor agonists[12]
Cycloalkyl Groups (≥6 carbons)Partial A3 receptor agonists[12]
Arylmethyl GroupsPotency at A1 and A3 receptors[12][13]
2-Phenylethyl GroupHigh affinity for A1 and A3, variable for A2A[5][12]
2,2-Diphenylethyl GroupA2-selective[3][4]

Experimental Protocols

The characterization of phenylethyl adenosine analogs relies on a suite of standardized in vitro and in vivo experimental protocols. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS-21680 for A2A receptors).

  • Test compounds (phenylethyl adenosine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a non-labeled agonist like NECA).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand at a concentration near its Kd.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in adenosine receptor signaling.

Materials:

  • Cells expressing the adenosine receptor subtype of interest (e.g., HEK293 cells).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • Forskolin (B1673556) (for studying Gi-coupled receptors).

  • Test compounds (phenylethyl adenosine analogs).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Compound Addition:

    • For Gs-coupled receptors (A2A, A2B): Add the test compound at various concentrations.

    • For Gi-coupled receptors (A1, A3): Add the test compound at various concentrations, followed by the addition of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Cardiovascular Assessment in a Rodent Model

This protocol outlines a method to assess the cardiovascular effects of phenylethyl adenosine analogs in an anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., isoflurane).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • Test compound solution.

  • Saline solution.

Protocol:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment. Cannulate the carotid artery to measure blood pressure and the jugular vein for intravenous drug administration.

  • Baseline Measurements: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer the test compound intravenously as a bolus or infusion.

  • Data Recording: Continuously record MAP and HR before, during, and after drug administration until the parameters return to baseline.

  • Data Analysis: Calculate the change in MAP and HR from baseline at each dose of the test compound. Construct dose-response curves to determine the potency of the compound in vivo.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of phenylethyl adenosine analogs.

Adenosine A2A Receptor Signaling Pathway

A2A_Signaling agonist Phenylethyl Adenosine Analog (Agonist) A2AR A2A Adenosine Receptor agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Gene->Response

Caption: A2A receptor signaling pathway.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - IC50 Calculation - Ki Determination count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

cAMP Accumulation Assay Workflow

cAMP_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate with Phosphodiesterase Inhibitor plate_cells->pre_incubate add_compound Add Test Compound (and Forskolin for Gi) pre_incubate->add_compound incubate Incubate at 37°C add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_cAMP Detect cAMP Levels lyse_cells->detect_cAMP analyze Data Analysis: - Dose-Response Curve - EC50/IC50 Determination detect_cAMP->analyze end End analyze->end

References

N6-(2-Phenylethyl)adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-Phenylethyl)adenosine is a potent adenosine (B11128) receptor agonist with high affinity for the A1 and A3 receptor subtypes. This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and its application as a research tool. Detailed experimental protocols for its characterization, including radioligand binding and functional assays, are presented. Furthermore, this guide illustrates the key signaling pathways modulated by this compound and provides a framework for its use in in vitro and in vivo research models.

Introduction

This compound is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to a class of N6-substituted adenosine analogs that have been extensively studied for their potent and selective interactions with adenosine receptors.[1] These receptors, which are G-protein coupled receptors (GPCRs), are ubiquitously expressed and play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[2] The specific pharmacological profile of this compound, particularly its high affinity for A1 and A3 receptors, makes it a valuable tool for investigating the physiological and pathophysiological roles of these receptor subtypes.[3]

Pharmacological Profile

The primary molecular targets of this compound are the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Its binding affinity and functional potency vary across these subtypes and between species.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the key quantitative data for this compound at various adenosine receptor subtypes.

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
A1RatRadioligand BindingKi11.8[3]
A1HumanRadioligand BindingKi30.1[3]
A3HumanRadioligand BindingKi0.63[3]
A2ARatFunctional (CHO cells)IC50560[3]
A2AHumanFunctional (CHO cells)IC502250[3]
Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating adenosine receptors, which are coupled to intracellular G-proteins. The A1 and A3 receptor subtypes, for which this compound shows high affinity, are primarily coupled to Gi/o proteins.[4]

Activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

Furthermore, the βγ-subunits of the dissociated G-protein can activate other signaling pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[6][7]

Signaling Pathway Diagrams

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Receptor Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG PEA This compound PEA->A1R binds G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC inhibits G_betagamma->PLC activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_betagamma->MAPK_cascade activates PKA Protein Kinase A cAMP->PKA activates Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release

Caption: A1 Adenosine Receptor Signaling Pathway.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Receptor Gi Gi Protein A3R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PEA This compound PEA->A3R binds G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC inhibits PI3K_Akt PI3K/Akt Pathway G_betagamma->PI3K_Akt activates MAPK_cascade MAPK Cascade (e.g., p38, JNK) G_betagamma->MAPK_cascade activates PKA Protein Kinase A cAMP->PKA activates GPCR_Agonist_Workflow start Start: Characterize This compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (cAMP Accumulation) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ec50_emax Determine EC50 & Emax (Potency & Efficacy) functional_assay->determine_ec50_emax data_analysis Data Analysis & Interpretation determine_ki->data_analysis downstream_signaling Investigate Downstream Signaling (e.g., MAPK) determine_ec50_emax->downstream_signaling determine_ec50_emax->data_analysis in_vivo_studies In Vivo Studies (e.g., Cardiovascular, Neurological) downstream_signaling->in_vivo_studies in_vivo_studies->data_analysis

References

The Antipsychotic-like Potential of N6-(2-Phenylethyl)adenosine: A Mechanistic and Preclinical In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-Phenylethyl)adenosine, a potent adenosine (B11128) receptor agonist, presents a compelling profile for investigation as a novel therapeutic agent with antipsychotic-like activity. This technical guide synthesizes the current understanding of its pharmacological properties, potential mechanisms of action, and the preclinical data that underpin its consideration for psychosis. While direct behavioral evidence in established antipsychotic models is nascent, a strong theoretical framework, based on its high affinity for A1 and A3 adenosine receptors and the known modulatory role of these receptors on dopaminergic and glutamatergic pathways, suggests a promising avenue for drug development. This document provides a comprehensive overview of its receptor binding affinities, detailed experimental protocols for assessing antipsychotic-like effects, and a visual representation of the key signaling pathways involved.

Introduction: The Adenosine Hypothesis of Psychosis

The traditional dopamine (B1211576) hypothesis of schizophrenia, while foundational, does not fully encompass the complex neurobiology of the disorder. Emerging evidence points to the dysregulation of other neurotransmitter systems, including glutamate (B1630785) and serotonin, and highlights the role of neuromodulators like adenosine in maintaining synaptic homeostasis. The "adenosine hypothesis of schizophrenia" posits that a deficit in central adenosine tone may contribute to the hyperdopaminergic and hypoglutamatergic states associated with psychosis[1][2][3][4]. Adenosine, through its four G protein-coupled receptors (A1, A2A, A2B, and A3), is a critical regulator of neuronal excitability and neurotransmitter release[1][5].

This compound has emerged as a significant research tool due to its potent agonism at specific adenosine receptors. This guide explores the scientific rationale and available data supporting its investigation for antipsychotic-like properties.

Pharmacological Profile of this compound

The antipsychotic potential of this compound is intrinsically linked to its affinity and agonist activity at adenosine receptors. The available data on its receptor binding profile are summarized below.

Data Presentation: Receptor Binding Affinity
Receptor SubtypeSpeciesKi (nM)IC50 (nM)Reference
A1 Adenosine ReceptorRat11.8-[6]
A1 Adenosine ReceptorHuman30.1-[6]
A3 Adenosine ReceptorHuman0.63-[6]
A2A Adenosine ReceptorRat-560[6]
A2A Adenosine ReceptorHuman-2250[6]

Table 1: Receptor Binding Affinities of this compound. This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound at various adenosine receptor subtypes and species. The data highlights its high affinity for A1 and A3 receptors.

Proposed Mechanism of Antipsychotic-like Activity

The antipsychotic-like effects of this compound are hypothesized to be mediated primarily through its potent agonism at A1 and A3 adenosine receptors, which in turn modulate dopaminergic and glutamatergic neurotransmission, key pathways implicated in the pathophysiology of psychosis.

Modulation of Dopaminergic Pathways

Hyperactivity of the mesolimbic dopamine pathway is a cornerstone of the positive symptoms of schizophrenia. Adenosine A1 receptor activation has a well-established inhibitory effect on dopamine release[1]. By acting as a potent A1 agonist, this compound is expected to reduce presynaptic dopamine release in key brain regions like the striatum, thereby dampening the excessive dopaminergic signaling associated with psychosis.

Regulation of Glutamatergic Function

Glutamatergic dysregulation, particularly NMDA receptor hypofunction, is implicated in both the positive and negative symptoms of schizophrenia. Presynaptic A1 receptors are also known to inhibit the release of glutamate[1]. Through this mechanism, this compound could potentially restore glutamatergic homeostasis.

Role of A3 Receptor Activation

While the role of the A3 adenosine receptor in psychosis is less defined than that of the A1 and A2A receptors, it is known to be coupled to inhibitory G-proteins (Gi/Go) and its activation can lead to the inhibition of adenylyl cyclase[1]. Further research is required to fully elucidate the contribution of A3 agonism to the potential antipsychotic effects of this compound.

Signaling Pathways

The activation of A1 and A3 adenosine receptors by this compound initiates intracellular signaling cascades that ultimately lead to its neuromodulatory effects. These receptors are primarily coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream effectors, impacting ion channel function and neurotransmitter release.

G cluster_presynaptic Presynaptic Terminal N6_PEA This compound A1R A1 Receptor N6_PEA->A1R Agonist Gi_Go Gi/Go Protein A1R->Gi_Go Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Ca_channel_inhibit ↓ Ca2+ Influx PKA_inhibit->Ca_channel_inhibit Dopamine_release_inhibit ↓ Dopamine Release Ca_channel_inhibit->Dopamine_release_inhibit

Caption: A1 Receptor-Mediated Inhibition of Dopamine Release.

G cluster_experimental_workflow Antipsychotic-like Activity Screening Workflow Compound This compound Apomorphine_Stereotypy Apomorphine-Induced Stereotypy Test Compound->Apomorphine_Stereotypy PPI_Test Prepulse Inhibition (PPI) Test Compound->PPI_Test Catalepsy_Test Catalepsy Test Compound->Catalepsy_Test Dopamine_Release In Vivo Microdialysis (Dopamine/Serotonin) Compound->Dopamine_Release Positive_Symptoms Model of Positive Symptoms Apomorphine_Stereotypy->Positive_Symptoms Sensorimotor_Gating Model of Sensorimotor Gating Deficits PPI_Test->Sensorimotor_Gating Extrapyramidal_Side_Effects Model of Extrapyramidal Side Effects Catalepsy_Test->Extrapyramidal_Side_Effects Neurochemical_Effects Direct Measurement of Neurotransmitter Levels Dopamine_Release->Neurochemical_Effects

References

Methodological & Application

Application Notes and Protocols: N6-(2-Phenylethyl)adenosine in vitro cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine is a synthetic derivative of adenosine (B11128) that acts as a potent agonist at adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, making them attractive targets for drug discovery. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, which in turn modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP). A1 and A3 receptors typically couple to Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

This document provides detailed application notes and protocols for characterizing the activity of this compound at adenosine receptors using an in vitro cAMP assay, specifically focusing on the Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Data Presentation

The following table summarizes the binding affinity (Ki) and functional potency (IC50/EC50) of this compound at various adenosine receptor subtypes. This data is essential for designing and interpreting cAMP assay results.

Receptor SubtypeSpeciesAssay TypeValueReference
A1RatKi11.8 nM[1]
A1HumanKi30.1 nM[1]
A3HumanKi0.63 nM[1]
A2ARatIC50560 nM[1]
A2AHumanIC502250 nM[1]

Signaling Pathway

The diagram below illustrates the signaling pathways of adenosine receptors and their impact on intracellular cAMP levels. Activation of A1 and A3 receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase (AC) via the Gi protein, reducing cAMP production. In contrast, activation of A2A and A2B receptors stimulates AC through the Gs protein, increasing cAMP levels.

Adenosine_Signaling Adenosine Receptor Signaling and cAMP Modulation cluster_A1A3 A1/A3 Receptor (Gi-coupled) cluster_A2A2B A2A/A2B Receptor (Gs-coupled) A1A3_Receptor A1/A3 Receptor Gi Gi Protein A1A3_Receptor->Gi Agonist (N6-PEA) AC_inhibited Adenylyl Cyclase Gi->AC_inhibited Inhibition cAMP_down [cAMP] ↓ AC_inhibited->cAMP_down A2A2B_Receptor A2A/A2B Receptor Gs Gs Protein A2A2B_Receptor->Gs Agonist (N6-PEA) AC_stimulated Adenylyl Cyclase Gs->AC_stimulated Stimulation cAMP_up [cAMP] ↑ AC_stimulated->cAMP_up ATP ATP ATP->AC_inhibited ATP->AC_stimulated

Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed protocols for conducting in vitro cAMP assays to determine the functional activity of this compound on Gi and Gs-coupled adenosine receptors. The HTRF cAMP assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP tracer.

Materials and Reagents
  • Cell lines: CHO-K1 cells stably expressing the human adenosine receptor subtype of interest (A1, A3, A2A, or A2B).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • HTRF cAMP assay kit (e.g., from Revvity or Cisbio)

  • White, low-volume 384-well microplates

  • HTRF-compatible microplate reader

Experimental Workflow

The following diagram outlines the general workflow for the HTRF cAMP assay for both Gi and Gs-coupled receptors.

cAMP_Assay_Workflow HTRF cAMP Assay Workflow cluster_workflow cluster_gi Gi-coupled Receptor Assay cluster_gs Gs-coupled Receptor Assay start Start: Cell Culture seed_cells Seed cells into 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare compound dilutions (N6-PEA, Forskolin) incubate_overnight->prepare_compounds add_agonist_gi Add N6-PEA dilutions prepare_compounds->add_agonist_gi add_agonist_gs Add N6-PEA dilutions prepare_compounds->add_agonist_gs add_forskolin Add Forskolin add_agonist_gi->add_forskolin incubate_stimulation Incubate for stimulation (e.g., 30 min at RT) add_forskolin->incubate_stimulation add_agonist_gs->incubate_stimulation add_detection_reagents Add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) incubate_stimulation->add_detection_reagents incubate_detection Incubate for detection (e.g., 60 min at RT) add_detection_reagents->incubate_detection read_plate Read plate on HTRF reader incubate_detection->read_plate analyze_data Data analysis (EC50/IC50 determination) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Radioligand Binding Assays with N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine is a potent adenosine (B11128) receptor agonist that exhibits varying affinities for the different adenosine receptor subtypes. This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of this compound with adenosine A1, A2A, and A3 receptors. These assays are fundamental in pharmacology for determining the affinity and selectivity of unlabelled test compounds.

Data Presentation: Binding Affinity of this compound

The following tables summarize the binding affinities (Ki and IC50) of this compound for various adenosine receptor subtypes across different species. This data is crucial for the design of competition binding experiments.

Table 1: Inhibitor Constant (Ki) Values for this compound

Receptor SubtypeSpeciesKi (nM)
A1 Adenosine ReceptorRat11.8[1]
A1 Adenosine ReceptorHuman30.1[1]
A3 Adenosine ReceptorHuman0.63[1]

Table 2: Half-maximal Inhibitory Concentration (IC50) Values for this compound

Receptor SubtypeSpeciesIC50 (nM)Cell Type
A2A Adenosine ReceptorRat560CHO Cells[1]
A2A Adenosine ReceptorHuman2250CHO Cells[1]

Experimental Protocols

Detailed methodologies for performing competition radioligand binding assays to determine the affinity of this compound for adenosine A1 and A3 receptors are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Protocol 1: Adenosine A1 Receptor Competition Binding Assay

This protocol outlines the procedure for a competition binding assay using membranes from cells expressing the adenosine A1 receptor, with [3H]-CCPA as the radioligand.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK-293 cells stably expressing the human or rat adenosine A1 receptor.

  • Radioligand: [3H]-2-chloro-N6-cyclopentyladenosine ([3H]-CCPA), a high-affinity agonist for A1 receptors[2].

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, with or without 10 mM MgCl2[3].

  • Non-specific Binding Control: A high concentration of a standard A1 agonist, such as 10 µM R-PIA ((-)-N6-[(R)-phenylisopropyl]adenosine).

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Whatman GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI)[3].

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20 µg per well[3].

  • Assay Setup: In a 96-well plate, combine the following in a total volume of 100 µL[3]:

    • 50 µL of membrane suspension.

    • 25 µL of varying concentrations of this compound (or buffer for total binding, or non-specific binding control).

    • 25 µL of [3H]-CCPA (final concentration of 1 nM)[3].

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium[3].

  • Termination of Assay: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester[3].

  • Washing: Wash the filters three times with 2 mL of ice-cold wash buffer to remove unbound radioligand[3].

  • Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenosine A3 Receptor Competition Binding Assay

This protocol describes a competition binding assay for the adenosine A3 receptor using [125I]-AB-MECA as the radioligand.

Materials:

  • Membrane Preparation: Membranes from CHO cells stably transfected with the human or rat adenosine A3 receptor[4][5].

  • Radioligand: [125I]-aminobenzyl-5'-N-methylcarboamidoadenosine ([125I]-AB-MECA)[4].

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2[3].

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2[3].

  • Non-specific Binding Control: A high concentration of a standard A3 agonist, such as 100 µM NECA (5'-N-ethylcarboxamidoadenosine)[6].

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Whatman GF/C filters, pre-soaked in 0.03% polyethyleneimine (PEI)[3].

  • Gamma Counter .

Procedure:

  • Membrane Preparation: Prepare the membrane suspension in assay buffer to a final protein concentration of 20 µg per well[3].

  • Assay Setup: In a 96-well plate, add the following components in a total volume of 100 µL[3]:

    • 50 µL of membrane suspension.

    • 25 µL of various concentrations of this compound (or buffer for total binding, or non-specific binding control).

    • 25 µL of [125I]-AB-MECA (final concentration of 0.15 nM)[3].

  • Incubation: Incubate the plate at room temperature for 120 minutes[3].

  • Termination of Assay: Stop the reaction by rapid filtration through GF/C filters[3].

  • Washing: Wash the filters three times with 2 mL of ice-cold wash buffer[3].

  • Radioactivity Measurement: Measure the filter-bound radioactivity using a gamma counter[3].

  • Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC50 and Ki values for this compound at the A3 receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Radioactivity Counting (Scintillation or Gamma) Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis

Caption: General workflow for a competition radioligand binding assay.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes through different signaling cascades.

Adenosine A1 Receptor Signaling Pathway

The A1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation can also stimulate phospholipase C (PLC) and modulate ion channel activity.[7][8][9][10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC N6_PEA This compound N6_PEA->A1R binds

Caption: Simplified signaling pathway of the Adenosine A1 Receptor.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[7][8][10][12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A2AR Adenosine A2A Receptor G_protein Gs/olf Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response N6_PEA This compound N6_PEA->A2AR binds

Caption: Simplified signaling pathway of the Adenosine A2A Receptor.

Adenosine A3 Receptor Signaling Pathway

Similar to the A1 receptor, the A3 receptor is primarily coupled to Gi proteins, inhibiting adenylyl cyclase.[7][8][10] In some systems, it can also couple to Gq proteins, activating the PLC pathway.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R Adenosine A3 Receptor G_protein Gi Protein A3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response decreased levels lead to N6_PEA This compound N6_PEA->A3R binds

Caption: Simplified signaling pathway of the Adenosine A3 Receptor.

References

Application Notes and Protocols for N6-(2-Phenylethyl)adenosine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine is a potent agonist of adenosine (B11128) receptors, demonstrating high affinity, particularly for the A1 subtype. In the central nervous system, adenosine acts as a crucial neuromodulator, exerting a generally inhibitory effect on neuronal activity and synaptic transmission. The activation of adenosine A1 receptors is a key mechanism underlying these effects. Patch clamp electrophysiology is an indispensable tool for investigating the precise effects of compounds like this compound on neuronal function at the ionic and synaptic levels. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patch clamp studies to dissect its influence on neuronal excitability and synaptic plasticity.

Mechanism of Action

This compound primarily exerts its effects through the activation of A1 adenosine receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling of the A1 receptor to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.

From an electrophysiological standpoint, the activation of A1 receptors by this compound leads to:

  • Presynaptic Inhibition: A primary effect is the reduction of neurotransmitter release from presynaptic terminals. This is largely achieved through the inhibition of voltage-gated calcium channels (VGCCs), which diminishes the calcium influx necessary for vesicular fusion and neurotransmitter exocytosis.

  • Postsynaptic Inhibition: A1 receptor activation can also lead to postsynaptic hyperpolarization by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, increasing potassium efflux.

These actions collectively result in a dampening of neuronal excitability and a reduction in the strength of excitatory synaptic transmission.

Quantitative Data

The following tables summarize the binding affinities and electrophysiological effects of this compound and related A1 receptor agonists.

Table 1: Binding Affinity of this compound

Receptor SubtypeSpeciesKi (nM)Citation
A1ARRat11.8[1]
A1ARHuman30.1[1]
A3ARHuman0.63[1]
A2AR (inhibition)RatIC50 = 560[1]
A2AR (inhibition)HumanIC50 = 2250[1]

Table 2: Electrophysiological Effects of A1 Adenosine Receptor Agonists (Representative Data)

Agonist (Concentration)PreparationEffect on EPSC/EPSP AmplitudeEffect on Paired-Pulse Ratio (PPR)Citation
Adenosine (20 µM)Rat Visual Cortex Slices↓ ~45%
Adenosine (5 µM)Rat Visual Cortex Slices↓ ~36%Not specified
N6-cyclopentyladenosine (CPA) (40 nM)Rat Basolateral Amygdala Slices↓ ~54% (medial input), ↓ ~40% (external input)[2]
2-chloro-N6-cyclopentyladenosine (CCPA) (100 nM)Rat Hippocampal Slices (CA2)↓ ~68%Not specified[3]

Note: The data in Table 2 is derived from studies using adenosine and other selective A1 agonists. These results are representative of the expected effects of this compound, given its potent A1 agonism.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of A1 receptor activation and a typical experimental workflow for a patch clamp experiment.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron N6_PEA This compound A1R A1 Receptor N6_PEA->A1R Binds to Gi_o Gi/o Protein A1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi_o->VGCC Inhibits cAMP cAMP AC->cAMP Produces Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Release Glutamate Release Vesicle->Release GluR Glutamate Receptor Release->GluR Activates EPSC EPSC GluR->EPSC

Caption: A1 Receptor Signaling Pathway.

G start Start prep_slices Prepare Acute Brain Slices (e.g., Hippocampus, Cortex) start->prep_slices setup_rig Set up Patch Clamp Rig and Prepare Solutions (aCSF, Internal) prep_slices->setup_rig pull_pipette Pull Borosilicate Glass Pipette (3-7 MΩ resistance) setup_rig->pull_pipette fill_pipette Fill Pipette with Internal Solution pull_pipette->fill_pipette obtain_seal Approach Neuron and Obtain Giga-ohm Seal fill_pipette->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline Record Baseline Synaptic Activity (e.g., Evoked EPSCs) whole_cell->baseline apply_drug Bath Apply this compound (e.g., 10 nM - 1 µM) baseline->apply_drug record_effect Record Changes in Synaptic Parameters (Amplitude, PPR, Frequency) apply_drug->record_effect washout Washout Drug and Record Recovery record_effect->washout analyze Data Analysis washout->analyze end End analyze->end

Caption: Patch Clamp Experimental Workflow.

Experimental Protocols

The following is a representative protocol for a whole-cell patch clamp experiment to investigate the effects of this compound on excitatory postsynaptic currents (EPSCs) in rodent brain slices.

Preparation of Solutions

a. This compound Stock Solution:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 3.714 mg of this compound (M.W. 371.4 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot and store at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.

b. Artificial Cerebrospinal Fluid (aCSF) (in mM):

  • 124 NaCl

  • 2.5 KCl

  • 2 MgCl₂

  • 2 CaCl₂

  • 1.25 NaH₂PO₄

  • 26 NaHCO₃

  • 10 D-glucose

  • Preparation: Prepare a 10X stock solution without NaHCO₃ and another 10X stock of NaHCO₃. On the day of the experiment, dilute to 1X, adjust osmolarity to ~290-300 mOsm, and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂).[4]

c. Intracellular (Pipette) Solution (in mM):

  • 120 K-Gluconate

  • 10 KCl

  • 3 MgCl₂

  • 0.5 EGTA

  • 40 HEPES

  • 2 Na₂-ATP

  • 0.3 Na-GTP

  • Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[3] Aliquot, store at -20°C, and filter through a 0.2 µm syringe filter before use.[4]

Brain Slice Preparation
  • Anesthetize a rodent (e.g., juvenile rat or mouse) according to approved animal care protocols.

  • Perfuse transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.[3]

Electrophysiological Recording
  • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[4]

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[4]

  • Fill the pipette with the filtered intracellular solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron in the desired brain region (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

  • Apply light positive pressure to the pipette as you approach the cell.

  • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

  • After achieving a stable seal, apply a brief, strong suction to rupture the membrane patch and establish the whole-cell configuration.[5]

  • Switch the amplifier to voltage-clamp mode and hold the neuron at a membrane potential of -65 to -70 mV to record glutamate-mediated EPSCs.[2]

Experimental Procedure
  • Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for a CA1 pyramidal neuron).

  • Deliver brief electrical pulses to evoke EPSCs. For paired-pulse ratio (PPR) experiments, deliver two pulses in quick succession (e.g., 50 ms (B15284909) inter-stimulus interval).

  • Record a stable baseline of evoked EPSCs for at least 10-15 minutes.

  • Prepare the desired final concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration is minimal (<0.1%).

  • Switch the perfusion to the aCSF containing this compound.

  • Record the effect of the drug on EPSC amplitude and PPR for 15-20 minutes, or until a stable effect is observed.

  • To test for reversibility, switch the perfusion back to the control aCSF (washout) and record for another 15-20 minutes.

Data Analysis
  • Measure the peak amplitude of the evoked EPSCs.

  • Calculate the Paired-Pulse Ratio (PPR) as (Amplitude of EPSC2 / Amplitude of EPSC1). An increase in PPR is indicative of a presynaptic mechanism of inhibition.

  • Normalize the EPSC amplitude during drug application to the average baseline amplitude.

  • Plot the time course of the drug's effect.

  • If multiple concentrations are tested, construct a dose-response curve to determine the EC50.

  • Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.

References

Application Notes and Protocols for In Vivo Administration of N6-(2-Phenylethyl)adenosine (PENA) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine (PENA) is a potent adenosine (B11128) receptor agonist with high affinity for the A1 and A3 subtypes.[1][2] As an adenosine derivative, PENA holds therapeutic potential in various physiological and pathological processes, including inflammation, cardiovascular function, and neurological regulation. Adenosine receptors are G protein-coupled receptors that, upon activation, initiate intracellular signaling cascades with diverse cellular responses. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This document provides detailed application notes and experimental protocols for the in vivo administration of PENA in mouse models, focusing on its potential applications in inflammation, cardioprotection, and neuroprotection.

Data Presentation

In Vitro Receptor Binding Affinity of PENA
Receptor SubtypeSpeciesKᵢ (nM)
A₁ARRat11.8[1][2]
A₁ARHuman30.1[1][2]
A₃ARHuman0.63[1][2]
In Vivo Dosage of a PENA Derivative in Mice
CompoundMouse StrainAdministration RouteDose (mg/kg)Observed Effect
Truncated (N)-methanocarba this compound derivativeC57BL/6Intraperitoneal3Weak hypothermia[3]
Truncated (N)-methanocarba this compound derivativeC57BL/6Intraperitoneal10Significant hypothermia[3]

Signaling Pathways

PENA-Mediated Adenosine A₁ Receptor Signaling

Activation of the A₁ adenosine receptor by PENA is expected to initiate a signaling cascade characteristic of Gi/o protein-coupled receptors. This pathway plays a crucial role in modulating neuronal activity and cardiac function.

A1_Signaling_Pathway PENA This compound (PENA) A1R Adenosine A₁ Receptor PENA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release, ↓ Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to A3_Signaling_Pathway PENA This compound (PENA) A3R Adenosine A₃ Receptor PENA->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Conversion of ATP to cAMP Cellular_Response Cellular Response (e.g., Modulation of Inflammation, Cell Proliferation/Apoptosis) cAMP->Cellular_Response Modulates pathways PLC->Cellular_Response Initiates downstream signaling InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_model Experimental Model cluster_eval Evaluation Dissolve Dissolve PENA in Vehicle Calculate Calculate Dose Dissolve->Calculate Administer Administer to Mouse (e.g., IP, Oral Gavage) Calculate->Administer Monitor Monitor Animal Administer->Monitor Induce Induce Disease Model (e.g., Inflammation, Ischemia) Induce->Administer Pre- or Post-treatment Collect Collect Samples/Data Monitor->Collect Analyze Analyze Results Collect->Analyze

References

Application Notes and Protocols: N6-(2-Phenylethyl)adenosine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine is a synthetic derivative of adenosine (B11128), a naturally occurring purine (B94841) nucleoside. It functions as a potent agonist for adenosine receptors, which are critical regulators of cardiovascular function[1]. Adenosine itself plays a vital role in matching coronary blood flow to the metabolic needs of the heart and is released during conditions such as hypoxia and ischemia[2][3]. The cardiovascular system expresses four main subtypes of adenosine receptors (A1, A2A, A2B, and A3), each with distinct signaling pathways and physiological effects. A1 receptor activation in the heart has negative chronotropic (heart rate) and inotropic (contractility) effects, while A2A and A2B receptors are primary mediators of vasodilation in vascular smooth muscle[3][4]. Due to its potent activity at these receptors, this compound serves as a valuable pharmacological tool for investigating cardiovascular physiology and pathophysiology.

Pharmacological Data

The receptor binding profile of this compound highlights its activity across multiple adenosine receptor subtypes. The following tables summarize its binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeSpeciesKi (nM)
A1Rat11.8[1]
A1Human30.1[1]
A3Human0.63[1]

Ki values represent the concentration of the compound required to occupy 50% of the receptors in in-vitro binding assays.

Table 2: Functional Inhibitory Potency (IC50) of this compound

Receptor SubtypeSpeciesIC50 (nM)
A2ARat560[1]
A2AHuman2250[1]

IC50 values represent the concentration of the agonist that elicits a half-maximal response in functional assays.

Mechanism of Action and Signaling

This compound exerts its primary vasodilatory effects through the activation of A2A adenosine receptors on vascular smooth muscle cells[2]. This interaction initiates a Gs-protein-coupled signaling cascade that leads to smooth muscle relaxation and an increase in blood vessel diameter. In cardiac tissue, its effects are also mediated by A1 receptors, which can counteract the effects of beta-adrenergic stimulation[3][4].

A2A_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space PEA This compound A2AR A2A Receptor PEA->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_I Inhibition of MLCK PKA->MLCK_I K_Channel Opening of K+ Channels PKA->K_Channel Relaxation Smooth Muscle Relaxation MLCK_I->Relaxation K_Channel->Relaxation Vaso Vasodilation Relaxation->Vaso Langendorff_Workflow A 1. Anesthetize Animal & Administer Heparin B 2. Rapidly Excise Heart A->B C 3. Mount Aorta on Cannula B->C D 4. Initiate Retrograde Perfusion C->D E 5. Insert LV Balloon & Stabilize (20-30 min) D->E F 6. Record Baseline Hemodynamics E->F G 7. Administer this compound (Cumulative Doses) F->G H 8. Record Post-Treatment Data G->H I 9. Analyze Dose-Response Relationship H->I

References

Application Notes and Protocols for N6-(2-Phenylethyl)adenosine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine (PEA) is a derivative of the endogenous nucleoside adenosine (B11128), which plays a critical role as a neuromodulator in the central nervous system. Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The modulation of these receptors has been a key focus in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. While direct and extensive research on the neuroprotective effects of this compound in these specific disease models is limited, its known interactions with adenosine receptors suggest significant therapeutic potential.

These application notes provide an overview of the potential applications of this compound in neurodegenerative disease models, based on its receptor binding profile and data from closely related adenosine receptor agonists. Detailed experimental protocols, adapted from studies on analogous compounds, are provided to guide researchers in designing and conducting their own investigations.

Receptor Binding Profile and Mechanism of Action

This compound exhibits a distinct and potent interaction with multiple adenosine receptors. Its binding affinities (Ki) highlight a complex pharmacological profile, suggesting it may exert its effects through various signaling pathways. It is a potent agonist at rat A1 (Ki = 11.8 nM) and human A3 (Ki = 0.63 nM) adenosine receptors, and also shows affinity for the human A1 receptor (Ki = 30.1 nM)[1]. Interestingly, it acts as an inhibitor at the rat A2A receptor (IC50 = 560 nM) and the human A2A receptor (IC50 = 2250 nM)[1].

The neuroprotective potential of this compound is likely derived from its multi-target engagement of adenosine receptors:

  • A1 Receptor Agonism: Activation of A1 receptors is generally considered neuroprotective. This is achieved by reducing the release of excitatory neurotransmitters like glutamate, thereby preventing excitotoxicity, a common pathological mechanism in many neurodegenerative disorders. A1 receptor activation also helps in maintaining cellular energy homeostasis.

  • A3 Receptor Agonism: The role of A3 receptor activation in neurodegeneration is more complex and can be context-dependent. However, studies have shown that A3 receptor agonists can offer protection against ischemic damage and may have anti-inflammatory effects in the brain.

  • A2A Receptor Inhibition: Blockade of A2A receptors has been extensively studied and is a validated therapeutic strategy, particularly for Parkinson's disease. A2A receptor antagonists have demonstrated neuroprotective effects by reducing neuroinflammation and excitotoxicity.

The combined action of this compound as an agonist at A1 and A3 receptors and an antagonist at A2A receptors suggests a synergistic potential for neuroprotection.

cluster_mechanisms Mechanisms of Action PEA This compound A1R A1 Receptor PEA->A1R Agonist A3R A3 Receptor PEA->A3R Agonist A2AR A2A Receptor PEA->A2AR Antagonist Glutamate Release ↓ Glutamate Release ↓ A1R->Glutamate Release ↓ Neuroprotection Neuroprotection A3R->Neuroprotection Anti-inflammatory effects Neuroinflammation ↓ Neuroinflammation ↓ A2AR->Neuroinflammation ↓ Excitotoxicity ↓ Excitotoxicity ↓ Glutamate Release ↓->Excitotoxicity ↓ Neuroinflammation ↓->Neuroprotection Excitotoxicity ↓->Neuroprotection

Proposed neuroprotective mechanism of this compound.

Quantitative Data from Analogous Compounds

Due to the limited direct experimental data on this compound in neurodegenerative disease models, the following tables summarize quantitative data from studies on structurally and functionally similar adenosine A2A receptor agonists, CGS-21680 and ATL-146e. This information can serve as a valuable reference for estimating potential efficacy and designing experiments.

Table 1: In Vivo Efficacy of Adenosine A2A Receptor Agonists in Neurodegenerative and Neurological Injury Models

CompoundModelSpeciesDose/AdministrationKey FindingsReference
CGS-21680 Huntington's Disease (R6/2 transgenic mouse)MouseDaily administrationDelayed deterioration of motor performance, prevented reduction in brain weight, reduced size of neuronal intranuclear inclusions.[2]
CGS-21680 Huntington's Disease (R6/2 transgenic mouse)Mouse0.5 mg/kg i.p. daily for 3 weeksIncreased NR2A subunit expression and NR2A/NR2B ratio in the cortex.[3]
ATL-146e Spinal Cord Ischemia/ReperfusionRabbit0.06 µg/kg/min IV for 3 hoursImproved neurologic function, reduced neuronal apoptosis (65% reduction in PARP fragmentation).[4]
ATL-146e Posthemorrhagic VasospasmRat1, 10, and 100 ng/kg/min via subcutaneous osmotic minipumpPrevented vasospasm and reduced leukocyte infiltration.[5]

Table 2: In Vitro Efficacy of Adenosine A2A Receptor Agonists

CompoundCell ModelAssayEffectReference
CGS-21680 Rat Superior Cervical Ganglion NeuronsNGF-withdrawal induced apoptosisSignificantly reduced neuronal apoptosis.[6]
CGS-21680 Striatal Progenitor Cell Line (mutant Htt)Mutant Huntingtin AggregationAmeliorated mutant Htt aggregation.[2]

Experimental Protocols

The following protocols are adapted from established methodologies for inducing and assessing neurodegeneration in vitro and in vivo. These should be considered as starting points and may require optimization for use with this compound.

In Vitro Neuroprotection Assay against Beta-Amyloid (Aβ) Toxicity (Alzheimer's Disease Model)

This protocol describes a method to assess the neuroprotective effects of this compound against Aβ-induced toxicity in primary cortical neurons.

1. Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Aβ (1-42) peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay kit

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

2. Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7 days in vitro to allow for differentiation.

  • Preparation of Aβ Oligomers: Reconstitute Aβ (1-42) peptide in sterile water and incubate at 37°C for 24-48 hours to form neurotoxic oligomers.

  • Treatment:

    • Pre-treat neurons with various concentrations of this compound (e.g., 10 nM - 10 µM) for 2 hours.

    • Add Aβ oligomers to the culture medium at a final concentration known to induce significant cell death (e.g., 5-10 µM).

    • Include control wells: untreated cells, cells treated with Aβ only, and cells treated with this compound only.

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.

    • Cytotoxicity (LDH Assay): Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.

cluster_workflow In Vitro Aβ Toxicity Workflow start Start: Plate Primary Cortical Neurons culture Culture for 7 days start->culture treat Pre-treat with this compound culture->treat prepare_abeta Prepare Aβ Oligomers add_abeta Add Aβ Oligomers prepare_abeta->add_abeta treat->add_abeta incubate Incubate for 24-48 hours add_abeta->incubate assess Assess Neuroprotection (MTT, LDH assays) incubate->assess end End assess->end

Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a unilateral 6-OHDA lesion model in rats.

1. Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (B1205290) (to protect noradrenergic neurons)

  • This compound

  • Stereotaxic apparatus

  • Hamilton syringe

  • Apomorphine (B128758) or amphetamine for rotational behavior testing

2. Procedure:

  • Pre-treatment with Desipramine: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent uptake of the neurotoxin by noradrenergic terminals.

  • Stereotaxic Surgery and 6-OHDA Lesion:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Inject 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.

  • Treatment with this compound:

    • Begin treatment with this compound either before or after the 6-OHDA lesion. A range of doses should be tested (e.g., 0.1 - 10 mg/kg, i.p. or via osmotic minipump) daily for a specified period (e.g., 2-4 weeks).

    • A vehicle control group should be included.

  • Behavioral Assessment:

    • Two to four weeks post-lesion, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.). Count contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a 60-90 minute period. A reduction in rotations in the treated group compared to the vehicle group indicates a protective effect.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and terminals. An increase in TH-positive cells/fibers in the treated group indicates neuroprotection.

In Vivo Efficacy in the R6/2 Transgenic Mouse Model of Huntington's Disease

This protocol is based on studies using the A2A agonist CGS-21680 in the R6/2 mouse model and can be adapted for this compound.

1. Materials:

  • R6/2 transgenic mice and wild-type littermates

  • This compound

  • Rotarod apparatus

  • Apparatus for grip strength measurement

  • Materials for brain tissue collection and analysis (e.g., immunohistochemistry for huntingtin aggregates)

2. Procedure:

  • Animal Model and Treatment:

    • Use R6/2 mice, which exhibit a rapidly progressing phenotype.

    • Begin daily administration of this compound (e.g., via i.p. injection or in drinking water) at a pre-symptomatic age (e.g., 5-6 weeks). A dose-ranging study is recommended.

    • Include vehicle-treated R6/2 mice and wild-type controls.

  • Behavioral Testing:

    • Rotarod: Test motor coordination and balance weekly. Record the latency to fall from an accelerating rotating rod.

    • Grip Strength: Measure forelimb and hindlimb grip strength to assess muscle weakness.

  • Phenotypic and Pathological Analysis:

    • Monitor body weight weekly.

    • At a terminal time point (e.g., 12-14 weeks of age), collect brain tissue.

    • Perform immunohistochemistry on brain sections to quantify the number and size of mutant huntingtin (mHtt) aggregates in the striatum and cortex. A reduction in aggregate load in the treated group would indicate a beneficial effect.

cluster_workflow In Vivo R6/2 Mouse Study Workflow start Start: R6/2 and WT mice at pre-symptomatic age treatment Daily administration of this compound or vehicle start->treatment behavioral Weekly behavioral testing (Rotarod, Grip Strength) treatment->behavioral monitoring Weekly body weight monitoring treatment->monitoring endpoint Terminal endpoint (e.g., 12-14 weeks) behavioral->endpoint monitoring->endpoint histology Brain tissue collection and histological analysis (mHtt aggregates) endpoint->histology end End histology->end

Workflow for in vivo Huntington's disease model study.

Conclusion

This compound presents a compelling profile for investigation in neurodegenerative disease models due to its potent and multi-target engagement of adenosine receptors. While direct evidence of its neuroprotective efficacy is still emerging, the established roles of A1, A3, and A2A receptors in neuroprotection provide a strong rationale for its study. The application notes and protocols provided herein, based on data from analogous compounds, offer a solid foundation for researchers to explore the therapeutic potential of this compound in Alzheimer's, Parkinson's, and Huntington's diseases. Careful experimental design and optimization of protocols will be crucial in elucidating its precise mechanisms of action and its promise as a novel neuroprotective agent.

References

N6-(2-Phenylethyl)adenosine (PNEA): A Versatile Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N6-(2-Phenylethyl)adenosine (PNEA) is a synthetic adenosine (B11128) analogue that acts as a potent agonist at adenosine receptors, playing a significant role as a research tool in the field of neuroscience. Its utility stems from its specific binding profile to different adenosine receptor subtypes, enabling the investigation of their physiological and pathophysiological roles in the central nervous system. These application notes provide a comprehensive overview of PNEA, including its receptor binding characteristics, signaling pathways, and detailed protocols for its use in key neuroscience research applications.

Key Applications in Neuroscience Research

PNEA is a valuable tool for studying a range of neurological processes and conditions, including:

  • Neuroprotection: Investigating the protective effects of adenosine receptor activation against neuronal damage in models of ischemia, excitotoxicity, and neurodegenerative diseases.

  • Synaptic Transmission and Plasticity: Elucidating the role of adenosine receptors in modulating neurotransmitter release, synaptic strength, and long-term potentiation (LTP) or depression (LTD).

  • Neuromodulation: Examining the influence of adenosine signaling on neuronal excitability, firing patterns, and network activity.

  • Drug Discovery: Serving as a reference compound in the development of novel adenosine receptor agonists and antagonists with therapeutic potential for neurological and psychiatric disorders.

Quantitative Data: Receptor Binding Affinity of PNEA

PNEA exhibits a distinct affinity profile for different adenosine receptor subtypes. The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of PNEA for various receptor species and subtypes.

Receptor SubtypeSpeciesParameterValue (nM)
A1 RatKi11.8[1]
A1 HumanKi30.1[1]
A3 HumanKi0.63[1][2]
A2A RatIC50560[1]
A2A HumanIC502250[1]

Signaling Pathways

PNEA primarily exerts its effects through the activation of A1 and A3 adenosine receptors, which are G-protein coupled receptors (GPCRs). The signaling cascades initiated by PNEA are crucial for its neuromodulatory and neuroprotective actions.

PNEA-Activated A1 Receptor Signaling

Activation of the A1 adenosine receptor, a Gi/o-coupled receptor, by PNEA triggers a cascade of intracellular events leading to neuronal inhibition.

PNEA_A1_Signaling PNEA PNEA A1R Adenosine A1 Receptor PNEA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel K+ Channels (GIRK) G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channels (N, P/Q-type) G_protein->Ca_channel Inhibits (βγ subunit) PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization, Reduced Neurotransmitter Release) PKA->Neuronal_Inhibition Reduced phosphorylation of downstream targets K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition MAPK MAPK Pathway (ERK1/2, p38) PLC->MAPK Modulates

PNEA-A1 Receptor Signaling Pathway
PNEA-Activated A3 Receptor Signaling

The A3 adenosine receptor is also coupled to Gi/o proteins. Its activation by PNEA can have more varied effects, which can be either neuroprotective or, in some contexts, contribute to excitotoxicity.

PNEA_A3_Signaling PNEA PNEA A3R Adenosine A3 Receptor PNEA->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Reduces production of IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Activates Cellular_Response Varied Cellular Responses (Neuroprotection or Excitotoxicity) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK1/2, JNK) PKC->MAPK Activates MAPK->Cellular_Response

PNEA-A3 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments in neuroscience research utilizing PNEA. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell or tissue types.

Protocol 1: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for adenosine receptors using a radiolabeled ligand and PNEA as a reference compound.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Adenosine Receptors) start->prepare_membranes incubation Incubate Membranes with Radioligand and Competitor prepare_membranes->incubation prepare_reagents Prepare Reagents (Radioligand, PNEA, Test Compounds) prepare_reagents->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]DPCPX for A1 receptors, [¹²⁵I]AB-MECA for A3 receptors)

  • This compound (PNEA)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target adenosine receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following in duplicate or triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM NECA), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of PNEA or test compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Recording in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of hippocampal slices to assess the effect of PNEA on synaptic transmission and plasticity.

Workflow Diagram:

Electrophysiology_Workflow start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep incubation Slice Recovery and Incubation slice_prep->incubation recording_setup Transfer Slice to Recording Chamber and Position Electrodes incubation->recording_setup baseline Record Baseline fEPSPs recording_setup->baseline pnea_application Bath Apply PNEA baseline->pnea_application record_effect Record fEPSPs in the Presence of PNEA pnea_application->record_effect washout Washout PNEA (optional) record_effect->washout ltp_induction Induce Long-Term Potentiation (LTP) record_effect->ltp_induction No Washout washout->ltp_induction record_ltp Record Post-LTP fEPSPs ltp_induction->record_ltp analysis Data Analysis record_ltp->analysis end End analysis->end

Hippocampal Slice Electrophysiology Workflow

Materials:

  • Rodent (rat or mouse)

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 glucose.

  • Sucrose-based cutting solution (ice-cold), bubbled with 95% O₂/5% CO₂.

  • Recording chamber and perfusion system

  • Glass microelectrodes (for recording and stimulation)

  • Amplifier and data acquisition system

  • PNEA stock solution

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 300-400 µm thick hippocampal slices in ice-cold, oxygenated sucrose-based cutting solution using a vibratome.

  • Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

  • Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Deliver single electrical pulses to the stimulating electrode to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal amplitude. Record a stable baseline for at least 20 minutes.

  • PNEA Application: Bath apply PNEA at the desired concentration (e.g., 10 nM - 1 µM) and record the effect on the fEPSP slope or amplitude for 20-30 minutes.

  • Synaptic Plasticity (LTP): To investigate the effect of PNEA on LTP, after establishing a stable baseline in the presence or absence of PNEA, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after the HFS to measure the induction and maintenance of LTP.

  • Data Analysis: Analyze the slope or amplitude of the fEPSPs. Normalize the data to the pre-drug or pre-HFS baseline. Compare the effects of PNEA on basal synaptic transmission and the magnitude of LTP between control and PNEA-treated slices.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the effect of PNEA on the extracellular levels of neurotransmitters, such as dopamine, in a specific brain region of a freely moving animal.

Workflow Diagram:

Microdialysis_Workflow start Start surgery Implant Guide Cannula (Stereotaxic Surgery) start->surgery recovery Animal Recovery (1 week) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration Equilibrate and Collect Baseline (Perfusion with aCSF) probe_insertion->equilibration pnea_admin Administer PNEA (Systemic or Local) equilibration->pnea_admin sample_collection Collect Dialysate Samples pnea_admin->sample_collection analysis Analyze Neurotransmitter Levels (e.g., HPLC-ECD) sample_collection->analysis histology Histological Verification of Probe Placement analysis->histology end End histology->end

In Vivo Microdialysis Workflow

Materials:

  • Rat or mouse

  • Stereotaxic apparatus

  • Guide cannula and microdialysis probe

  • Microinfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • PNEA solution for administration

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection for dopamine)

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for at least one week.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

  • Equilibration and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours. Collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • PNEA Administration: Administer PNEA either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period after PNEA administration.

  • Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique like HPLC-ECD.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. Compare the changes in neurotransmitter release before and after PNEA administration.

  • Histology: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the correct placement of the microdialysis probe.

These protocols provide a foundation for utilizing this compound as a powerful tool in neuroscience research. Careful experimental design and optimization are crucial for obtaining reliable and meaningful results.

References

Application of N6-(2-Phenylethyl)adenosine in Cardiac Ischemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine is a potent adenosine (B11128) receptor agonist with high affinity for the A1 and A3 adenosine receptor subtypes.[1] Adenosine and its analogues are well-established as cardioprotective agents, capable of mitigating the deleterious effects of myocardial ischemia-reperfusion injury. The activation of A1 and A3 receptors on cardiomyocytes has been shown to trigger signaling cascades that ultimately reduce infarct size, improve post-ischemic cardiac function, and inhibit inflammatory responses.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in preclinical cardiac ischemia models, including detailed experimental protocols and a summary of expected quantitative outcomes based on the activity of similar adenosine receptor agonists.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of A1 and A3 adenosine receptors, which are coupled to inhibitory G proteins (Gi). This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[2] Downstream effects of A1/A3 receptor activation in cardiomyocytes include the opening of ATP-sensitive potassium (K-ATP) channels, which leads to membrane hyperpolarization and a reduction in calcium overload during reperfusion. Additionally, the signaling involves the activation of protein kinase C (PKC) and the downstream kinase Akt, which are central to cell survival pathways.[4]

Receptor Binding Affinities (Ki)

Receptor SubtypeSpeciesKi (nM)
A1ARRat11.8[1]
A1ARHuman30.1[1]
A3ARHuman0.63[1]
A2ARRatIC50 = 560[1]
A2ARHumanIC50 = 2250[1]

Signaling Pathway of this compound in Cardioprotection

N6_Phenylethyladenosine_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol N6 This compound A1R A1 Receptor N6->A1R binds to A3R A3 Receptor N6->A3R binds to Gi Gi Protein A1R->Gi activates A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP cAMP AC->cAMP produces PKC Protein Kinase C PLC->PKC activates PKA Protein Kinase A cAMP->PKA activates Ca_overload Ca2+ Overload PKA->Ca_overload promotes Akt Akt PKC->Akt activates KATP K-ATP Channel (opens) PKC->KATP Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) Akt->Cardioprotection KATP->Ca_overload reduces Ca_overload->Cardioprotection prevents

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

The following protocols are representative examples for studying the cardioprotective effects of this compound in ex vivo and in vivo models of cardiac ischemia-reperfusion injury.

Ex Vivo Model: Langendorff-Perfused Isolated Heart

This model allows for the direct assessment of cardiac function in a controlled environment, devoid of systemic influences.

Experimental Workflow for Langendorff Perfusion

Langendorff_Workflow start Start heparinize Heparinize Animal (e.g., Rat, 300-350g) start->heparinize anesthetize Anesthetize Animal heparinize->anesthetize excise Excise Heart anesthetize->excise cannulate Cannulate Aorta excise->cannulate stabilize Stabilization Period (20 min) cannulate->stabilize precondition Preconditioning with This compound (e.g., 10 min) stabilize->precondition ischemia Global Ischemia (e.g., 30 min) precondition->ischemia reperfusion Reperfusion (e.g., 120 min) ischemia->reperfusion measure Measure Cardiac Function (LVDP, HR, etc.) reperfusion->measure infarct Assess Infarct Size (TTC Staining) measure->infarct end End infarct->end

Caption: Workflow for Langendorff isolated heart ischemia-reperfusion experiment.

Materials:

  • This compound

  • Krebs-Henseleit buffer

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Langendorff apparatus

  • Pressure transducer and data acquisition system

  • Triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350 g) and administer heparin (500 IU/kg, i.p.).

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the heart on the Langendorff apparatus via aortic cannulation and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Stabilization: Allow the heart to stabilize for 20 minutes.

  • Drug Administration (Preconditioning): Perfuse the heart with Krebs-Henseleit buffer containing this compound for 10 minutes prior to ischemia. Based on its high affinity for A1/A3 receptors, a concentration range of 10-100 nM is a reasonable starting point for optimization.

  • Ischemia: Induce global, no-flow ischemia for 30 minutes by stopping the perfusion.

  • Reperfusion: Reinitiate perfusion with standard Krebs-Henseleit buffer for 120 minutes.

  • Functional Assessment: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow throughout the experiment.

  • Infarct Size Determination: At the end of reperfusion, freeze the heart, slice it, and incubate with 1% TTC to differentiate between viable (red) and infarcted (pale) tissue. Calculate infarct size as a percentage of the total ventricular area.

In Vivo Model: Coronary Artery Ligation

This model more closely mimics the clinical scenario of a myocardial infarction.

Experimental Workflow for In Vivo Coronary Artery Ligation dot digraph "InVivo_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; anesthetize [label="Anesthetize Animal\n(e.g., Rat)"]; ventilate [label="Intubate and Ventilate"]; thoracotomy [label="Perform Thoracotomy"]; ligate [label="Ligate Left Anterior\nDescending (LAD) Artery"]; drug_admin [label="Administer this compound\n(e.g., i.v. bolus or infusion)"]; ischemia [label="Ischemia Period\n(e.g., 30 min)"]; release_ligation [label="Release Ligation"]; reperfusion [label="Reperfusion Period\n(e.g., 24 hours)"]; hemodynamics [label="Monitor Hemodynamics\n(ECG, Blood Pressure)"]; euthanize [label="Euthanize Animal"]; infarct_size [label="Assess Infarct Size\n(TTC Staining)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> anesthetize; anesthetize -> ventilate; ventilate -> thoracotomy; thoracotomy -> ligate; ligate -> drug_admin; drug_admin -> ischemia; ischemia -> release_ligation; release_ligation -> reperfusion; reperfusion -> hemodynamics; hemodynamics -> euthanize [style=dashed]; euthanize -> infarct_size; infarct_size -> end; }

References

Application Notes and Protocols: N6-(2-Phenylethyl)adenosine in Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms[1][2]. Current treatments primarily focus on symptomatic relief, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression[3]. N6-(2-Phenylethyl)adenosine is a potent agonist for adenosine (B11128) receptors, with high affinity for the A1 and A3 subtypes[4]. While much of the research in Parkinson's disease has focused on A2A receptor antagonists, the neuroprotective potential of A1 and A3 receptor agonists remains an area of significant interest.

Activation of the adenosine A1 receptor has been shown to be neuroprotective in various models of neuronal injury, in part by inhibiting glutamate (B1630785) release and reducing excitotoxicity[5][6][7]. The adenosine A3 receptor is implicated in the modulation of neuroinflammation, a key component of Parkinson's disease pathology. A3 receptor agonists have demonstrated anti-inflammatory effects by regulating microglial activation[4][8][9][10]. Given its strong agonism at both A1 and A3 receptors, this compound presents a compelling candidate for investigation in preclinical models of Parkinson's disease.

These application notes provide a comprehensive overview of the potential use of this compound in established in vitro and in vivo models of Parkinson's disease. The included protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Data Presentation

The following tables summarize the binding affinities of this compound and the effects of adenosine receptor modulation in various models of Parkinson's disease.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)
A1ARRat11.8[4]
A1ARHuman30.1[4]
A3ARHuman0.63[4]
A2ARRatIC50 = 560[4]
A2ARHumanIC50 = 2250[4]

Table 2: Effects of Adenosine Receptor Modulation in In Vitro Models of Parkinson's Disease

ModelCompound TypeTarget ReceptorEffectQuantitative Data
MPP+-treated SH-SY5Y cellsA1R Agonist (Guanosine)A1RNeuroprotectionIncreased cell viability
MPP+-treated SH-SY5Y cellsA3R Agonist (2-Cl-IB-MECA)A3RAnti-apoptoticReduced DNA fragmentation
6-OHDA-treated striatal slicesA1R Antagonist (DPCPX)A1RBlocked Guanosine-mediated neuroprotectionReversed the protective effect of Guanosine (B1672433) on mitochondrial membrane potential and ROS formation[5]
LPS-activated microgliaA3R Agonist (2-Cl-IB-MECA)A3RAnti-inflammatoryReduced iNOS expression[8]

Table 3: Effects of Adenosine Receptor Modulation in In Vivo Models of Parkinson's Disease

ModelCompound TypeTarget ReceptorEffectQuantitative Data
6-OHDA-lesioned ratsA2A Antagonist (SCH 58261)A2ARImproved motor functionReduced elapsed time on beam traversal test (p<0.001)[11]
MPTP-treated miceA2A Antagonist (KW-6002)A2ARNeuroprotection, improved motor functionIncreased dopamine (B1211576) and ATP levels (p<0.05), ameliorated dopaminergic neuron loss[12][13]
MPTP-treated miceA1R Antagonist (DPCPX)A1RNo significant improvement in motor functionInsignificant improvement in foot slip errors (p>0.05)[13][14]
6-OHDA-lesioned ratsA1R Agonist (CCPA)A1RIpsilateral turning (motor effect)-
Methamphetamine-induced dopamine outflow in ratsA3R Agonist (APNEA)A3REnhanced dopamine outflow-[15]

Experimental Protocols

In Vitro Model: MPP+ Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes the induction of a Parkinson's disease-like phenotype in human neuroblastoma SH-SY5Y cells using the neurotoxin MPP+, the active metabolite of MPTP. This model is suitable for screening the neuroprotective effects of compounds like this compound.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • MPP+ iodide salt (1-methyl-4-phenylpyridinium)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or other cell viability assay kit

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • DMSO (for dissolving compounds)

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours before MPP+ exposure.

  • Neurotoxin Exposure:

    • Prepare a stock solution of MPP+ in sterile water.

    • Add MPP+ to the wells to a final concentration of 1-2 mM[16][17][18][19].

    • Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability:

    • After the incubation period, remove the medium and wash the cells with PBS.

    • Perform an MTT assay or other cell viability assay according to the manufacturer's instructions to quantify cell survival.

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol details the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) of rats to create a robust model of Parkinson's disease, characterized by severe dopamine depletion and motor deficits[2][6][10][20][21][22][23].

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Hamilton syringe (10 µL)

  • Suturing material

Protocol:

  • Preparation of 6-OHDA Solution:

    • Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL. Prepare this solution fresh and protect it from light.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull at the desired coordinates for the MFB (coordinates relative to bregma will need to be optimized for the specific rat strain and age).

  • 6-OHDA Injection:

    • Lower the Hamilton syringe needle to the target coordinates.

    • Inject 2-4 µL of the 6-OHDA solution at a rate of 1 µL/minute[20][21].

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it[20][21].

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics and monitor the animal's recovery.

  • Administration of this compound:

    • This compound can be administered systemically (e.g., intraperitoneally) or directly into the brain via cannulation.

    • For intraperitoneal injection, dissolve the compound in a suitable vehicle such as saline with a small percentage of DMSO and/or Tween-80 to aid solubility[4].

    • Treatment can be initiated before or after the 6-OHDA lesion to assess neuroprotective or neurorestorative effects, respectively.

  • Behavioral Assessment:

    • Two to three weeks after surgery, assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test[20][24].

In Vivo Model: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease

This protocol describes the systemic administration of the neurotoxin MPTP to mice, which selectively damages dopaminergic neurons and recapitulates many of the pathological features of Parkinson's disease[3][5][8][12][13][14][15][17][25][26].

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • Sterile saline (0.9%)

  • This compound

Protocol:

  • MPTP Administration:

    • Dissolve MPTP hydrochloride in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals[3][12][13][14][26].

  • Administration of this compound:

    • Dissolve this compound in a suitable vehicle for i.p. injection[4].

    • Administer the compound at desired doses. Treatment can be given prior to, during, or after the MPTP injections to investigate its effects on neurotoxicity and its progression.

  • Tissue Collection and Analysis:

    • At a designated time point after MPTP administration (e.g., 7-21 days), euthanize the mice.

    • Dissect the brains and collect the striatum and substantia nigra.

    • Process the tissue for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites) or immunohistochemistry (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss).

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test, pole test, or open field test to assess motor function before and after MPTP and compound administration.

Mandatory Visualizations

G cluster_A1 Adenosine A1 Receptor Signaling A1_Agonist This compound A1R A1 Receptor A1_Agonist->A1R Gi Gi A1R->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Glutamate_inhibit ↓ Glutamate Release PKA_inhibit->Glutamate_inhibit Neuroprotection Neuroprotection Glutamate_inhibit->Neuroprotection

Caption: Adenosine A1 Receptor Neuroprotective Signaling Pathway.

G cluster_A3 Adenosine A3 Receptor Signaling A3_Agonist This compound A3R A3 Receptor A3_Agonist->A3R Microglia Activated Microglia A3R->Microglia Modulates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia->Pro_inflammatory ↓ Release Anti_inflammatory Anti-inflammatory Response Microglia->Anti_inflammatory G cluster_workflow In Vivo Parkinson's Disease Model Workflow start Animal Acclimation treatment This compound or Vehicle Administration start->treatment lesion Neurotoxin Lesioning (6-OHDA or MPTP) treatment->lesion behavior Behavioral Testing lesion->behavior analysis Neurochemical & Immunohistochemical Analysis behavior->analysis end Data Analysis analysis->end

References

Troubleshooting & Optimization

N6-(2-Phenylethyl)adenosine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information and troubleshooting guidance on the solubility of N6-(2-Phenylethyl)adenosine in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol (B145695). This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Published data indicates a solubility of approximately 95 to 100 mg/mL[1][2]. To achieve this concentration, the use of ultrasonication is recommended to facilitate dissolution[1][2]. It is also advised to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product[1].

Q2: What is the solubility of this compound in ethanol?

Q3: I am having trouble dissolving this compound. What can I do?

A3: If you are encountering difficulties in dissolving this compound, particularly in DMSO, consider the following troubleshooting steps:

  • Use Ultrasonication: As recommended by suppliers, placing the solution in an ultrasonic bath can significantly aid in dissolution[1][2].

  • Gentle Warming: Gently warming the solution may increase the solubility. However, be cautious with temperature to avoid any potential degradation of the compound.

  • Use Anhydrous Solvent: Ensure your DMSO is of high purity and anhydrous, as absorbed water can reduce solubility[1].

  • Incremental Addition: Add the powdered compound to the solvent in small increments while continuously vortexing or stirring.

Q4: How should I prepare a stock solution of this compound?

A4: For preparing a high-concentration stock solution, DMSO is the recommended solvent. Based on the reported solubility, you can confidently prepare stock solutions up to 100 mg/mL. For applications requiring an ethanol-based solution, it is advisable to perform a small-scale solubility test to determine the maximum achievable concentration for your specific experimental needs.

Data Presentation: Solubility Summary

CompoundSolventSolubilityNotes
This compoundDMSO95 - 100 mg/mL[1][2]Ultrasonication recommended[1][2].
This compoundEthanolModerately SolubleQuantitative data not available.

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a compound like this compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Microcentrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator can be used.

  • Phase Separation:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully take a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or other appropriate method.

  • Calculate Solubility:

    • Based on the measured concentration and the dilution factor, calculate the original concentration in the saturated supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate for 24h at constant temperature add_excess->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate finish End calculate->finish

Caption: Experimental workflow for determining solubility.

troubleshooting_logic start Dissolution Issue Encountered ultrasonicate Apply Ultrasonication start->ultrasonicate warm Gentle Warming start->warm anhydrous Use Anhydrous Solvent start->anhydrous incremental Incremental Addition with Vortexing start->incremental dissolved Compound Dissolved ultrasonicate->dissolved warm->dissolved anhydrous->dissolved incremental->dissolved

Caption: Troubleshooting logic for dissolution issues.

References

Technical Support Center: N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-(2-Phenylethyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of adenosine (B11128) that acts as a potent agonist for adenosine receptors (ARs).[1][2] It exhibits high affinity for A1 and A3 receptor subtypes.[1][3]

Q2: What are the primary research applications of this compound?

A2: Given its activity as an adenosine receptor agonist, this compound is utilized in studies investigating the physiological and pathological roles of adenosine signaling. This includes research in areas such as cardiovascular function, neuroscience, inflammation, and immune responses.[4]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For long-term storage, the solid compound should be stored at -20°C for up to three years.[3] Prepared stock solutions in an appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving the Compound The compound has low solubility in aqueous solutions.[1]Use an appropriate organic solvent such as DMSO.[1][3] Gentle warming or sonication can aid dissolution in DMSO.[1][3] For in vivo studies, co-solvents like PEG300 and Tween-80 may be necessary.[1]
Precipitation of the Compound in the Stock Solution Upon Storage The solution may be supersaturated, or the storage temperature may be too high.Ensure the compound is fully dissolved initially. If precipitation occurs upon cooling, try preparing a more dilute stock solution. Store aliquots at -80°C to minimize precipitation.[1]
Inconsistent Experimental Results This could be due to degradation of the compound from improper storage or multiple freeze-thaw cycles.Always use freshly prepared dilutions from a properly stored stock solution. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[1]
Unexpected Biological Effects The compound may be affecting multiple adenosine receptor subtypes due to its high affinity for A1 and A3 receptors.Consider using more selective agonists or antagonists for other adenosine receptor subtypes in your experimental design to isolate the effects of interest.

Quantitative Data

Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (269.26 mM)Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1]
DMSO95 mg/mL (255.80 mM)Sonication is recommended.[3]
Water< 0.1 mg/mLConsidered insoluble.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (6.73 mM)Forms a clear solution.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.73 mM)Forms a clear solution.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.73 mM)Forms a clear solution.[1]

Binding Affinity (Ki) of this compound

ReceptorSpeciesKi (nM)Reference
A1ARRat11.8[1][3]
A1ARHuman30.1[1][3]
A3ARHuman0.63[1][3]

Inhibitory Concentration (IC50) of this compound

ReceptorSpeciesCell LineIC50 (nM)Reference
A2ARRatCHO560[1][3]
A2ARHumanCHO2250[1][3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 371.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Weighing the Compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.71 mg of the compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the weighed compound. For a 10 mM solution with 3.71 mg of the compound, add 1 mL of DMSO.

  • Dissolving the Compound: Vortex the solution vigorously to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Visualizations

Stock_Solution_Preparation_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check_solubility Check for Complete Dissolution vortex->check_solubility assist_dissolution Gentle Warming or Sonication check_solubility->assist_dissolution No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes assist_dissolution->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Adenosine_Signaling_Pathway cluster_receptors Adenosine Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers A1 A1 Gi Gi A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs Gq Gq A2B->Gq A3 A3 A3->Gi A3->Gq AC Adenylyl Cyclase Gi->AC Gs->AC PLC Phospholipase C Gq->PLC cAMP_down ↓ cAMP AC->cAMP_down Inhibition cAMP_up ↑ cAMP AC->cAMP_up Activation IP3_DAG ↑ IP3, DAG PLC->IP3_DAG N6_PEA This compound N6_PEA->A1 N6_PEA->A3

Caption: Simplified adenosine receptor signaling pathways.

References

Potential off-target effects of N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-(2-Phenylethyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of adenosine (B11128). It functions as a potent agonist for adenosine receptors (ARs), which are a class of G protein-coupled receptors (GPCRs). It exhibits high affinity, particularly for the A1 and A3 adenosine receptor subtypes.[1]

Q2: What are the known binding affinities of this compound for adenosine receptors?

The binding affinities (Ki) of this compound can vary between species. The following table summarizes the reported Ki and IC50 values.

Receptor SubtypeSpeciesAssay TypeValue
Adenosine A1HumanKi30.1 nM[1]
Adenosine A1RatKi11.8 nM[1]
Adenosine A3HumanKi0.63 nM[1]
Adenosine A2AHumanIC502250 nM[1]
Adenosine A2ARatIC50560 nM[1]

Q3: Are there known off-target effects for this compound?

Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase or comprehensive GPCR panels) specifically for this compound. However, some studies on other N6-substituted adenosine analogues suggest potential for off-target activities. For instance, certain N6-substituted adenosine analogues have been shown to inhibit the JAK2/STAT3 signaling pathway.[2] Researchers should be aware of the potential for off-target effects and consider performing selectivity profiling for their specific experimental system.

Q4: What are the solubility properties of this compound and how should I prepare stock solutions?

This compound is a crystalline solid. For stock solutions, it is soluble in organic solvents like DMSO.[3] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO and then dilute it into your aqueous experimental buffer. If precipitation occurs upon dilution, gentle warming (to 37°C) or sonication can aid in dissolution.[3] For in vivo experiments, various formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been reported to achieve clear solutions.[3] It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or No Response in Cellular Assays

Possible Causes and Solutions:

  • Compound Solubility:

    • Problem: The compound may have precipitated out of your aqueous buffer, leading to a lower effective concentration.

    • Solution: Visually inspect your final solution for any precipitate. If observed, try preparing the dilution series fresh from the DMSO stock. Consider using a solubilizing agent like a low percentage of BSA in your assay buffer, or use pre-warmed buffer for dilution. The use of sonication or gentle warming during the dilution process can also be beneficial.[3]

  • Receptor Expression Levels:

    • Problem: The cell line you are using may have low or no expression of the target adenosine receptor subtype (A1 or A3).

    • Solution: Verify the expression of the target receptor in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known selective radioligand.

  • Cellular Health:

    • Problem: Poor cell health can lead to a blunted or absent response.

    • Solution: Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.

  • G Protein Coupling:

    • Problem: The specific G protein necessary for the signaling pathway you are measuring may not be expressed or functional in your cell line.

    • Solution: Consult the literature for the G protein coupling profile of your cell line. For A1 and A3 receptors, which primarily couple to Gi/o proteins, you can test for a functional response by measuring the inhibition of forskolin-stimulated cAMP production.

Issue 2: High Background Signal in Functional Assays

Possible Causes and Solutions:

  • Endogenous Adenosine:

    • Problem: Cells can release adenosine, leading to basal activation of adenosine receptors and a high background signal.

    • Solution: Include adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine. This is a standard practice in adenosine receptor functional assays.

  • Non-Specific Binding:

    • Problem: At high concentrations, this compound may bind non-specifically to other proteins or the assay plate itself.

    • Solution: Include a non-specific binding control in your assay. This typically involves a high concentration of a known, unlabeled ligand to displace all specific binding. Ensure proper blocking of the assay plate with an appropriate blocking agent.

  • Assay Reagent Interference:

    • Problem: Components of your assay kit or buffers may be contributing to the background signal.

    • Solution: Run controls for each of your assay reagents in the absence of cells or membranes to identify any sources of interference.

Issue 3: Unexpected Cellular Phenotypes (e.g., Cytotoxicity, Changes in Cell Morphology)

Possible Causes and Solutions:

  • On-Target Effects at High Concentrations:

    • Problem: Prolonged or high-concentration stimulation of adenosine receptors, particularly the A3 subtype, has been linked to apoptosis in some cancer cell lines.[4] Other adenosine receptor agonists have been shown to induce changes in cell morphology and cell cycle arrest.

    • Solution: Perform a dose-response and time-course experiment to determine if the observed phenotype is concentration- and time-dependent. Use a selective antagonist for the target receptor to see if the effect can be blocked, confirming an on-target mechanism.

  • Off-Target Effects:

    • Problem: The observed phenotype may be due to the interaction of this compound with an unintended molecular target.

    • Solution: If you suspect an off-target effect, consider screening the compound against a panel of relevant targets (e.g., a kinase panel if you observe changes in phosphorylation-dependent signaling pathways). Comparing the phenotype to that of other structurally distinct agonists for the same adenosine receptor can also provide clues.

  • Solvent Toxicity:

    • Problem: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be toxic to your cells.

    • Solution: Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and include a vehicle control (solvent only) in your experiments to assess its effect on cell viability and the measured response.

Experimental Protocols & Methodologies

Radioligand Binding Assay for Adenosine Receptors (A1 and A3)

This protocol is a generalized procedure for determining the binding affinity of this compound.

Materials:

  • Cell membranes expressing the human adenosine A1 or A3 receptor.

  • Radioligand: For A1, [3H]CCPA (N6-Cyclopentyladenosine); for A3, [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: A high concentration of a non-radiolabeled adenosine receptor agonist (e.g., 10 µM NECA).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the this compound dilution series.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (protein concentration to be optimized for each receptor).

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value by non-linear regression analysis using the Cheng-Prusoff equation.

In Vitro Kinase Activity Assay (General Protocol)

This protocol provides a general workflow to screen this compound for potential inhibitory effects on kinase activity. A variety of commercial kits are available for specific kinases.

Materials:

  • Recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • Kinase assay buffer (typically contains MgCl2 and other cofactors).

  • [γ-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, HTRF®).

  • This compound stock solution.

  • Positive control inhibitor for the specific kinase.

  • 96-well plates.

  • Phosphocellulose paper or other method to separate phosphorylated substrate from ATP.

  • Scintillation counter (if using radiolabeling).

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase, its substrate, and the this compound dilutions or controls.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using the radioactive method).

  • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or a denaturing solution).

  • Spot the reaction mixture onto phosphocellulose paper (if using radiolabeling) and wash to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive methods.

  • Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value if inhibition is observed.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N6_PEA This compound AR Adenosine Receptor (A1/A3) N6_PEA->AR Binds to G_protein Gi/o Protein AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway for this compound via A1/A3 receptors.

Experimental_Workflow_Off_Target Start Start: Hypothesis of Off-Target Effect Kinase_Screen Kinase Panel Screening Start->Kinase_Screen GPCR_Screen GPCR Panel Screening Start->GPCR_Screen Hit_Identified Off-Target Hit Identified? Kinase_Screen->Hit_Identified GPCR_Screen->Hit_Identified Dose_Response Dose-Response Curve (IC50/Ki Determination) Hit_Identified->Dose_Response Yes No_Hit No Significant Off-Target Activity Detected Hit_Identified->No_Hit No Cellular_Assay Cell-Based Functional Assay for Off-Target Dose_Response->Cellular_Assay Conclusion Conclusion: Characterize Off-Target Effect Cellular_Assay->Conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Optimizing N6-(2-Phenylethyl)adenosine (PNEA) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N6-(2-Phenylethyl)adenosine (PNEA) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PNEA) and what is its mechanism of action?

A1: this compound (PNEA) is a synthetic derivative of adenosine (B11128). It functions as a potent agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). PNEA exhibits high affinity for the A1 and A3 adenosine receptor subtypes and lower affinity for the A2A and A2B subtypes.[1] Activation of A1 and A3 receptors by PNEA typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4]

Q2: What are the binding affinities of PNEA for different adenosine receptors?

A2: The binding affinities (Ki) and inhibitory concentrations (IC50) of PNEA vary between receptor subtypes and species. The following table summarizes the known values.

Receptor SubtypeSpeciesParameterValue (nM)
A1 Adenosine ReceptorRatKi11.8
A1 Adenosine ReceptorHumanKi30.1
A3 Adenosine ReceptorHumanKi0.63
A2A Adenosine ReceptorRatIC50560
A2A Adenosine ReceptorHumanIC502250

Q3: What is a typical effective concentration range for PNEA in in vitro studies?

A3: The optimal concentration of PNEA is highly dependent on the cell type, the specific adenosine receptor subtype expression levels, and the biological endpoint being measured. Based on available data, a starting point for concentration-response experiments could be in the low nanomolar to low micromolar range. For instance, an EC50 of 1.8 µM was observed for antiviral activity against Enterovirus 71 in human rhabdomyosarcoma (RD) cells.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: What is the cytotoxic concentration of PNEA?

A4: High concentrations of PNEA can induce cytotoxicity. In human rhabdomyosarcoma (RD) cells, the 50% cytotoxic concentration (CC50) was found to be 221 µM.[1] It is crucial to assess the cytotoxicity of PNEA in your specific cell line at the concentrations you plan to use, especially for longer incubation periods. A standard cell viability assay, such as the MTT or MTS assay, is recommended.

Q5: How should I prepare and store PNEA solutions?

A5: PNEA has low solubility in water but is soluble in DMSO.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility. If the compound does not dissolve readily, gentle warming and/or sonication can be used.[1]

  • Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1]

  • Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak response to PNEA Suboptimal PNEA Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wide range of PNEA concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
Low Receptor Expression: The cell line may not express the target adenosine receptor (A1 or A3) at a sufficient level.Verify the expression of A1 and A3 adenosine receptors in your cell line using techniques like RT-qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express the receptor of interest or transiently transfecting the cells with the receptor.
Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response.[2][3][4][5][6]Minimize the pre-incubation time with PNEA. For longer-term experiments, consider that the response may diminish over time. If possible, measure the response at an early time point.
Degradation of cAMP: If measuring cAMP levels, endogenous phosphodiesterases (PDEs) in the cells will degrade cAMP, potentially masking an inhibitory effect of PNEA.Include a PDE inhibitor, such as IBMX or rolipram, in your assay buffer to prevent cAMP degradation and enhance the signal window.[7]
Incorrect Assay Conditions: The assay may not be sensitive enough to detect the change in the second messenger.Optimize your assay conditions. For cAMP assays, ensure the adenylyl cyclase is stimulated (e.g., with forskolin) to a level where inhibition can be clearly measured.
High background signal or inconsistent results PNEA Precipitation: PNEA may precipitate out of the aqueous culture medium, especially at higher concentrations.Visually inspect your working solutions for any precipitate. If precipitation is suspected, try preparing fresh dilutions or consider using a solubilizing agent in your final dilution buffer if compatible with your cells.
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high, affecting cell health and leading to inconsistent results.Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%, but ideally ≤0.1%). Run a vehicle control with the same final DMSO concentration as your highest PNEA concentration.
Species-specific differences in receptor pharmacology: The affinity and efficacy of PNEA can differ between species.[8][9]Be aware of the species of your cell line and the corresponding PNEA binding affinities. Results from a rat cell line may not be directly comparable to a human cell line.
Unexpected agonist activity at A2A/A2B receptors High PNEA Concentration: Although PNEA has lower affinity for A2A and A2B receptors, at high micromolar concentrations, it may start to activate these receptors, which would lead to an increase in cAMP, opposing the effect of A1/A3 activation.Use the lowest effective concentration of PNEA that gives a robust response at A1/A3 receptors. Consider using a more selective A1 or A3 agonist if off-target effects are a concern.

Experimental Protocols

Detailed Protocol: In Vitro cAMP Inhibition Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in a cell line expressing the A1 or A3 adenosine receptor following treatment with PNEA.

Materials:

  • Cells expressing the target adenosine receptor (e.g., HEK293 cells stably expressing human A1AR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • PNEA

  • Forskolin (B1673556)

  • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. The optimal cell number per well should be determined empirically.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of PNEA in 100% DMSO.

    • Prepare a 10 mM stock solution of Forskolin in 100% DMSO.

    • Prepare a 50 mM stock solution of Rolipram in 100% DMSO.

    • On the day of the assay, prepare a stimulation buffer containing the PDE inhibitor. For example, HBSS with 5 mM HEPES, 0.1% BSA, and 25 µM Rolipram.[7]

    • Prepare serial dilutions of PNEA in the stimulation buffer.

    • Prepare a working solution of Forskolin in the stimulation buffer. The final concentration of forskolin should be one that elicits a submaximal (around 80%) cAMP response, which needs to be determined in a preliminary experiment.

  • Assay Execution:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of the PNEA serial dilutions or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 50 µL of the Forskolin working solution to all wells except for the basal control wells (which should receive 50 µL of stimulation buffer).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the PNEA concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 of PNEA for the inhibition of forskolin-stimulated cAMP production.

Visualizations

Signaling Pathways of A1 and A3 Adenosine Receptors

G PNEA-Mediated Signaling Pathways cluster_A1 A1 Receptor Pathway cluster_A3 A3 Receptor Pathway PNEA1 PNEA A1R A1 Receptor PNEA1->A1R Gi_A1 Gi/o Protein A1R->Gi_A1 activates AC_A1 Adenylyl Cyclase Gi_A1->AC_A1 inhibits PLC_A1 Phospholipase C (PLC) Gi_A1->PLC_A1 activates cAMP_A1 cAMP AC_A1->cAMP_A1 produces IP3_DAG_A1 IP3 / DAG PLC_A1->IP3_DAG_A1 produces PNEA3 PNEA A3R A3 Receptor PNEA3->A3R Gi_A3 Gi/o Protein A3R->Gi_A3 activates AC_A3 Adenylyl Cyclase Gi_A3->AC_A3 inhibits PLC_A3 Phospholipase C (PLC) Gi_A3->PLC_A3 activates cAMP_A3 cAMP AC_A3->cAMP_A3 produces IP3_DAG_A3 IP3 / DAG PLC_A3->IP3_DAG_A3 produces

Caption: PNEA activates A1 and A3 adenosine receptors, leading to G-protein signaling.

General Experimental Workflow for PNEA

G General Experimental Workflow for PNEA prep Prepare PNEA Stock Solution (in DMSO) treat Prepare Working Dilutions and Treat Cells prep->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assay (e.g., cAMP, Viability) incubate->assay analyze Data Analysis assay->analyze

Caption: A generalized workflow for in vitro experiments using PNEA.

Troubleshooting Logic for PNEA Experiments

G Troubleshooting Logic for PNEA Experiments start Experiment Start no_response No or Weak Response? start->no_response check_conc Check PNEA Concentration (Dose-Response) no_response->check_conc Yes inconsistent_results Inconsistent Results? no_response->inconsistent_results No check_receptor Verify Receptor Expression (qPCR/Western) check_conc->check_receptor check_desens Consider Receptor Desensitization (Time Course) check_receptor->check_desens check_assay Optimize Assay Conditions (e.g., add PDE inhibitor) check_desens->check_assay success Successful Experiment check_assay->success inconsistent_results->success No check_solubility Check PNEA Solubility/ Precipitation inconsistent_results->check_solubility Yes check_dmso Verify Final DMSO Concentration check_solubility->check_dmso check_dmso->success

Caption: A logical approach to troubleshooting common issues in PNEA experiments.

References

N6-(2-Phenylethyl)adenosine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of N6-(2-Phenylethyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic derivative of adenosine (B11128). It functions as a potent agonist for adenosine receptors, particularly showing high affinity for the A1 and A3 subtypes.[1] It is widely used in research to study the physiological and pathological roles of these receptors.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of the compound. Recommendations for both solid form and solutions are summarized below.

Q3: How should I prepare stock solutions of this compound?

It is advisable to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into aqueous buffers for experiments. Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent. To minimize degradation, it's best to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory safety practices should be followed. This includes wearing protective clothing, gloves, and safety glasses to avoid skin and eye contact.[2] If there is a risk of generating dust from the powdered form, a dust respirator is also recommended.[2]

Q5: What is the mechanism of action for this compound?

This compound acts as an agonist at adenosine receptors, which are a class of G protein-coupled receptors (GPCRs).[1] The activation of these receptors initiates intracellular signaling cascades that modulate various physiological processes. For instance, activation of the A1 receptor is linked to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and downstream effects on ion channels.[3]

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationSource(s)
Solid (Powder)-20°C3 years[2]
Stock Solution-80°C2 years[1]
Stock Solution-20°C1 year[1]

Table 2: Solubility Information

SolventConcentrationNotesSource(s)
DMSO95 mg/mL (255.80 mM)Sonication is recommended[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (6.73 mM)Clear solution[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.73 mM)Clear solution[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.73 mM)Clear solution[1]
Water< 0.1 mg/mLInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution vigorously to aid dissolution.

    • If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

  • Objective: To prepare a ready-to-use solution for administration in animal studies.

  • Materials:

    • This compound stock solution in DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a 1 mL working solution):

    • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • It is recommended to use this working solution on the same day it is prepared.[1]

Troubleshooting Guides

Issue: The compound is not dissolving in the chosen solvent.

Caption: Workflow for troubleshooting solubility issues.

Issue: The compound precipitates when diluting the stock solution into an aqueous buffer.

  • Cause: The compound may have low solubility in aqueous solutions.

  • Solution:

    • Decrease the final concentration: The concentration in the aqueous buffer may be too high.

    • Use a co-solvent: Including a small percentage of the organic solvent (e.g., DMSO) from the stock solution in the final aqueous buffer can help maintain solubility.

    • Consider a different buffer system: The pH and composition of the buffer can influence solubility.

Visualizations

Adenosine Receptor Signaling Pathway

Adenosine_Signaling Simplified Adenosine Receptor Signaling cluster_cell Cell Membrane PHEA This compound AR Adenosine Receptor (A1/A3) PHEA->AR G_protein G Protein (Gi/o) AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channel (e.g., K+) G_protein->Ion_Channel modulates cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (Dilute stock in assay buffer) prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Culture and Plate Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Downstream Assay (e.g., cAMP measurement, Western blot) incubation->assay analysis Data Analysis assay->analysis

Caption: General experimental workflow for in vitro studies.

References

Interpreting unexpected results with N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-(2-Phenylethyl)adenosine. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered when working with this potent adenosine (B11128) receptor agonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Agonist Potency

Question: We are observing variable or significantly lower potency for this compound in our cellular assays compared to published values. What could be the cause?

Answer: This is a common issue that can arise from several factors, ranging from compound handling to complex biological phenomena.

Troubleshooting Guide:

  • Verify Compound Integrity and Solubility:

    • Solubility Issues: this compound has limited aqueous solubility. Ensure the compound is fully dissolved. Precipitation, even if not visible, can drastically reduce the effective concentration. Consider the use of solvents like DMSO for stock solutions, but be mindful of the final DMSO concentration in your assay, as it can have independent effects.[1] If precipitation is suspected, gentle warming or sonication may help.[1]

    • Storage and Stability: The compound is stable for extended periods when stored correctly as a powder (-20°C for up to 3 years) or in a stock solution (-80°C for up to 2 years).[1] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

  • Assess Experimental System Variables:

    • Species Differences: this compound exhibits different affinities for adenosine receptors from different species. For instance, it has a higher affinity for rat A1AR than human A1AR.[1][2] Ensure the species of your cell line or animal model matches the expected receptor affinity profile.

    • Receptor Expression Levels: The density of adenosine receptors in your cell line or tissue preparation can influence the observed potency. Lower receptor numbers may lead to a rightward shift in the dose-response curve.

    • Endogenous Adenosine Tone: Cells in culture can release adenosine, which can activate receptors and increase baseline signaling or cause receptor desensitization.[3] This can mask the effect of exogenously applied this compound. Consider including adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine.

  • Consider Receptor Desensitization (Tachyphylaxis):

    • Prolonged exposure to agonists can lead to receptor desensitization, a process where the receptor uncouples from its signaling pathway and may be internalized.[4][5] This is a known challenge for A1AR agonists.[6][7]

    • Mitigation: Reduce the incubation time with this compound. Perform time-course experiments to identify an optimal window where the response is maximal before significant desensitization occurs.

Issue 2: Unexpected or Paradoxical Cellular Response

Question: We are using this compound to inhibit adenylyl cyclase via A1/A3 receptors, but we are seeing a slight increase in cAMP at higher concentrations, or a biphasic response. Why is this happening?

Answer: This paradoxical effect can be perplexing but often points to the complex nature of adenosine receptor pharmacology.

Troubleshooting Guide:

  • Evaluate Off-Target Effects:

    • While potent at A1 and A3 receptors, this compound also has activity at A2A receptors, particularly at higher concentrations (IC50 for rat A2AR is 560 nM and for human A2AR is 2250 nM).[1] A2A receptors are Gs-coupled and their activation increases cAMP levels. This could explain a biphasic response where you see cAMP inhibition at low concentrations (A1/A3 activation) and a rise at high concentrations (A2A activation).[8]

    • Action: Use a selective A2A receptor antagonist to confirm if the cAMP increase is mediated by this receptor. Also, try to use the lowest effective concentration of this compound to maintain selectivity for A1/A3 receptors.

  • Investigate Receptor Heterodimerization:

    • Adenosine receptors can form heterodimers (e.g., A1-A2A), which can exhibit unique signaling properties different from the individual receptors.[3] The signaling output of such a complex can be non-additive and even counterintuitive.

    • Action: Characterize the adenosine receptor expression profile of your experimental system. If multiple receptor subtypes are present, consider using selective antagonists to isolate the contribution of each receptor to the observed effect.

  • Consider Biased Agonism:

    • A ligand can stabilize different conformations of a receptor, leading to preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[9] While not specifically documented for this compound, this is a possibility for any GPCR agonist.

    • Action: If possible, measure readouts from multiple signaling pathways (e.g., cAMP levels and β-arrestin recruitment) to get a more complete picture of the compound's functional profile.

Issue 3: High Variability Between Experimental Replicates

Question: Our results with this compound show high variability from one experiment to the next, even when we follow the same protocol. What could be the source of this inconsistency?

Answer: High variability can be frustrating and often stems from subtle inconsistencies in experimental conditions.

Troubleshooting Guide:

  • Standardize Cell Culture and Handling:

    • Cell Passage Number: Use cells within a consistent and narrow range of passage numbers, as receptor expression and signaling components can change over time in culture.

    • Serum Batch Variability: If using fetal bovine serum (FBS), be aware that it can contain varying levels of purines and other substances that might affect your results. Consider testing different lots of FBS or using a serum-free medium.

  • Control for Endogenous Factors:

    • As mentioned in Issue 1, inconsistent levels of endogenous adenosine can lead to high variability.[3] The routine use of adenosine deaminase (ADA) can help to normalize this.

  • Ensure Consistent Compound Preparation:

    • Prepare fresh working dilutions from a validated stock solution for each experiment. Due to potential solubility issues, ensure complete dissolution every time.

Quantitative Data

The following table summarizes the binding affinities and functional potencies of this compound at various adenosine receptor subtypes.

CompoundReceptor SubtypeSpeciesAssay TypeValueUnitReference
This compoundA1ARRatKi11.8nM[1]
This compoundA1ARHumanKi30.1nM[1]
This compoundA3ARHumanKi0.63nM[1]
This compoundA2ARRatIC50560nM[1]
This compoundA2ARHumanIC502250nM[1]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay for A1/A3 Receptor Activation

This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled A1 or A3 adenosine receptors.

Materials:

  • Cells expressing the human A1 or A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Forskolin (B1673556)

  • Adenosine deaminase (ADA)

  • Selective adenosine receptor antagonists (optional, for validation)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Culture: Plate the cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • Wash the cells once with assay buffer.

    • Add assay buffer containing adenosine deaminase (e.g., 1-2 U/mL) and incubate for 30 minutes at room temperature to degrade any endogenous adenosine.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • (Optional) If using an antagonist, pre-incubate the cells with the antagonist for 20-30 minutes.

    • Add the diluted this compound to the cells and incubate for 15-30 minutes at 37°C.

  • Stimulation of Adenylyl Cyclase:

    • Add a concentration of forskolin that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized for your cell line). This will create a cAMP signal that can be inhibited by the Gi-coupled receptor activation.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting sigmoidal curve.

Visualizations

Signaling Pathways

G_protein_signaling cluster_membrane Plasma Membrane N6_PEA This compound A1R A1 Receptor N6_PEA->A1R Binds A3R A3 Receptor N6_PEA->A3R Binds Gi Gi Protein A1R->Gi Activates A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., decreased neuronal firing) cAMP->Response Leads to

Caption: Signaling pathway for this compound via A1/A3 adenosine receptors.

Experimental Workflow

experimental_workflow start Start: Plate cells expressing A1/A3 receptors wash Wash cells and pre-incubate with Adenosine Deaminase start->wash add_agonist Add serial dilutions of This compound wash->add_agonist incubate1 Incubate (15-30 min) add_agonist->incubate1 add_forskolin Add Forskolin to stimulate cAMP production incubate1->add_forskolin incubate2 Incubate (15-30 min) add_forskolin->incubate2 lyse Lyse cells and add cAMP detection reagents incubate2->lyse read Read signal (e.g., HTRF, fluorescence) lyse->read analyze Analyze data: Generate dose-response curve and calculate IC50 read->analyze end End analyze->end

Caption: General experimental workflow for a cAMP inhibition assay.

References

Technical Support Center: Minimizing Non-specific Binding of N6-Substituted Adenosines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of N6-substituted adenosines in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it problematic for N6-substituted adenosine (B11128) studies?

A1: Non-specific binding refers to the interaction of N6-substituted adenosines with components of the assay system other than the target adenosine receptor. This can include binding to plasticware, filter membranes, or other proteins. High non-specific binding is problematic because it can mask the true specific binding signal to the receptor, leading to inaccurate determination of binding affinity (Ki, Kd) and receptor density (Bmax). Ideally, non-specific binding should be less than 20% of the total binding to ensure reliable data.

Q2: How is non-specific binding experimentally determined?

A2: Non-specific binding is determined by measuring the binding of a radiolabeled or fluorescently tagged N6-substituted adenosine in the presence of a high concentration of an unlabeled competitor. This "cold" ligand, which has high affinity for the same receptor, will saturate the specific binding sites, leaving only the non-specific binding to be measured. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Q3: What are the key factors that contribute to high non-specific binding?

A3: Several factors can contribute to high non-specific binding, including:

  • Ligand Properties: The physicochemical properties of the N6-substituted adenosine, such as high lipophilicity, can increase its tendency to bind non-specifically to hydrophobic surfaces.

  • Assay Conditions: Suboptimal buffer pH, ionic strength, and temperature can promote non-specific interactions.

  • Receptor Preparation: The purity and concentration of the receptor preparation can influence non-specific binding. Contaminating proteins can provide additional non-specific binding sites.

  • Assay Components: The type of assay plates, filter membranes, and other materials can contribute to background signal.

Q4: What are some general strategies to reduce non-specific binding?

A4: General strategies include:

  • Optimizing Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can minimize non-specific electrostatic and hydrophobic interactions.[1]

  • Using Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or detergents in the assay buffer can block non-specific binding sites on assay surfaces.[1]

  • Proper Washing: Thorough and rapid washing steps are crucial to remove unbound ligand without causing significant dissociation of the specifically bound ligand.

  • Choosing Appropriate Materials: Selecting low-binding plates and filter types can significantly reduce background signal.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to non-specific binding in different experimental setups.

High Non-specific Binding in Radioligand Binding Assays
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Buffer Composition 1. pH Adjustment: Test a range of pH values (e.g., 7.0-8.0) to find the optimal pH that minimizes non-specific binding while maintaining specific binding. 2. Ionic Strength: Increase the salt concentration (e.g., 50-150 mM NaCl) to reduce electrostatic interactions. 3. Add Blocking Agents: Include 0.1-1% BSA in the assay buffer to block non-specific sites on membranes and tubes.[1] 4. Add Detergents: For membrane preparations, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can help reduce hydrophobic interactions.A significant decrease in the signal from non-specific binding wells, improving the specific-to-non-specific binding ratio.
Inadequate Washing 1. Increase Wash Volume and Frequency: Increase the volume and/or number of wash steps to more effectively remove unbound radioligand. 2. Optimize Wash Buffer: Use an ice-cold wash buffer with a composition similar to the assay buffer. 3. Rapid Filtration: Ensure the filtration and washing process is performed quickly to minimize dissociation of the specific binding complex.Reduction in background counts on the filter, leading to a cleaner signal.
Filter Binding 1. Pre-soak Filters: Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce the binding of positively charged ligands to the negatively charged filter. 2. Test Different Filter Types: Evaluate different filter materials (e.g., glass fiber vs. polypropylene) to identify one with lower non-specific binding for your specific ligand.Lower background radioactivity on the filters, particularly in the non-specific binding samples.
High Ligand Concentration 1. Use Ligand at or Below Kd: For competition assays, use a radioligand concentration at or below its dissociation constant (Kd) to maximize the proportion of specific binding.Improved signal-to-noise ratio and more accurate determination of competitor Ki values.
High Non-specific Binding in Surface Plasmon Resonance (SPR)
Potential Cause Troubleshooting Steps Expected Outcome
Non-specific Interaction with Sensor Surface 1. Optimize Immobilization: If covalently coupling the receptor, ensure optimal pH and protein concentration to achieve a uniform surface and minimize exposed hydrophobic patches. 2. Use a Reference Flow Cell: Always use a reference flow cell (e.g., a mock-coupled surface or a surface with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding to the surface chemistry. 3. Add Blocking Agents: Include 0.1-1% BSA in the running buffer to minimize non-specific interactions.[1] 4. Add Detergents: A low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the running buffer can reduce hydrophobic interactions.[1]A flat baseline in the reference channel and a clear, concentration-dependent binding signal in the active channel.
Analyte Aggregation 1. Solubility Check: Ensure the N6-substituted adenosine is fully soluble in the running buffer. Consider adding a small percentage of a co-solvent like DMSO if necessary, ensuring the DMSO concentration is matched in the running buffer. 2. Centrifuge/Filter Analyte: Spin down or filter the analyte solution immediately before injection to remove any aggregates.Smooth sensorgrams without spikes or irregular binding profiles indicative of aggregate binding.
Suboptimal Running Buffer 1. pH Screening: Perform a pH screen to identify the optimal pH that minimizes non-specific binding.[1] 2. Ionic Strength Optimization: Vary the salt concentration in the running buffer to reduce non-specific electrostatic interactions.Improved signal-to-noise ratio and more reliable kinetic data fitting.

Quantitative Data

The following tables summarize the binding affinities (Ki in nM) of various N6-substituted adenosines for human adenosine receptors.

Table 1: Binding Affinity (Ki, nM) of N6-Alkyl and N6-Cycloalkyl Adenosines for Human Adenosine Receptors

CompoundN6-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)Reference
CPACyclopentyl2.379043[2][3]
CHACyclohexyl1.21500100
R-PIA(R)-Phenylisopropyl1.0250500
NECA5'-N-Ethylcarboxamido142015
2-Chloro-CPA (CCPA)2-Chloro-Cyclopentyl0.7120035[4]

Table 2: Binding Affinity (Ki, nM) of N6-Benzyladenosine Derivatives for Human Adenosine Receptors

CompoundN6-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)Reference
N6-BenzyladenosineBenzyl150300250[5]
N6-(3-Iodobenzyl)adenosine3-Iodobenzyl5511028[5]
IB-MECAN6-(3-Iodobenzyl)-5'-N-methyluronamide50501[5]
Cl-IB-MECA2-Chloro-N6-(3-iodobenzyl)-5'-N-methyluronamide8204700.33[6]

Experimental Protocols

Detailed Radioligand Binding Assay Protocol for Adenosine A1 Receptor

This protocol is adapted for determining the binding affinity of N6-substituted adenosines to the human A1 adenosine receptor expressed in CHO or HEK293 cell membranes.

Materials:

  • HEK293 or CHO cell membranes expressing the human A1 adenosine receptor.

  • Radioligand: [3H]N6-Cyclopentyladenosine ([3H]CPA) (Specific Activity: ~50 Ci/mmol).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4.

  • Non-specific Binding Competitor: 10 µM N6-Cyclopentyladenosine (CPA) in Assay Buffer.

  • Test Compounds: N6-substituted adenosines at various concentrations.

  • 96-well plates (low protein binding).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold Assay Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in Assay Buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer + 25 µL of [3H]CPA (final concentration ~1 nM) + 25 µL of diluted membranes.

    • Non-specific Binding: 50 µL of 10 µM CPA + 25 µL of [3H]CPA + 25 µL of diluted membranes.

    • Competition Binding: 50 µL of test compound dilution + 25 µL of [3H]CPA + 25 µL of diluted membranes.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Surface Plasmon Resonance (SPR) Protocol for N6-Substituted Adenosine Binding

This protocol provides a general framework for analyzing the interaction of N6-substituted adenosines with adenosine receptors using SPR. Specific conditions will need to be optimized for each receptor and ligand pair.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, nickel-NTA).

  • Purified, solubilized adenosine receptor (e.g., with a His-tag for capture on an NTA chip).

  • Running Buffer: PBS or HEPES-buffered saline, pH 7.4, containing 0.05% Tween-20 and a detergent suitable for the solubilized receptor (e.g., 0.02% DDM).

  • Immobilization reagents (for covalent coupling) or capture antibodies.

  • N6-substituted adenosine solutions at various concentrations in Running Buffer.

  • Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution, to be optimized).

Procedure:

  • Receptor Immobilization/Capture:

    • Capture Method (e.g., His-tagged receptor on NTA chip): Equilibrate the chip with Running Buffer. Inject the solubilized receptor to achieve a stable capture level (e.g., 5000-10000 RU).

    • Covalent Coupling (e.g., amine coupling on CM5 chip): Activate the surface with EDC/NHS. Inject the receptor in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. Deactivate remaining active groups with ethanolamine.

  • Analyte Injection:

    • Equilibrate the surface with Running Buffer until a stable baseline is achieved.

    • Inject a series of concentrations of the N6-substituted adenosine over the receptor and reference surfaces. Use a multi-cycle kinetic approach, injecting each concentration in duplicate or triplicate.

    • Include several buffer-only injections (blanks) for double referencing.

  • Regeneration: After each analyte injection, regenerate the surface using the optimized regeneration solution to remove the bound analyte and prepare for the next injection.

  • Data Analysis:

    • Perform double referencing by subtracting the signal from the reference surface and the average of the buffer blank injections.

    • Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

General Isothermal Titration Calorimetry (ITC) Protocol for N6-Substituted Adenosine Binding

This protocol outlines the general steps for measuring the thermodynamic parameters of the interaction between an N6-substituted adenosine and an adenosine receptor using ITC.

Materials:

  • Isothermal titration calorimeter.

  • Purified, solubilized adenosine receptor in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, with detergent).

  • N6-substituted adenosine solution prepared in the exact same buffer as the receptor.

  • Degassing apparatus.

Procedure:

  • Sample Preparation:

    • Dialyze the purified receptor against the final ITC buffer to ensure precise buffer matching.

    • Prepare the N6-substituted adenosine solution by dissolving it in the dialysis buffer.

    • Degas both the receptor and ligand solutions immediately before the experiment to prevent air bubbles.

    • Determine the accurate concentrations of the receptor and ligand.

  • ITC Experiment Setup:

    • Load the receptor solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20 times the receptor concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the receptor solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_R A1 Receptor Gi Gαi/o A1_R->Gi A3_R A3 Receptor A3_R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition PLC_A1A3 PLC Gi->PLC_A1A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP3 & DAG PLC_A1A3->IP3_DAG_A1A3 Ca_A1A3 ↑ Ca²⁺ IP3_DAG_A1A3->Ca_A1A3 A2A_R A2A Receptor Gs Gαs A2A_R->Gs A2B_R A2B Receptor A2B_R->Gs AC_activate Adenylyl Cyclase Gs->AC_activate Activation cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA cAMP_increase->PKA Adenosine Adenosine (N6-Substituted Analogues) Adenosine->A1_R Adenosine->A3_R Adenosine->A2A_R Adenosine->A2B_R

Caption: Canonical signaling pathways of adenosine receptor subtypes.

Experimental Workflow for Assessing Non-Specific Binding

Non_Specific_Binding_Workflow cluster_total_binding Total Binding Determination cluster_nsb Non-Specific Binding Determination start Start: Prepare Assay Components (Ligand, Receptor, Buffers) tb_setup Incubate Ligand + Receptor start->tb_setup nsb_setup Incubate Ligand + Receptor + High Conc. Unlabeled Competitor start->nsb_setup tb_measure Measure Total Signal (A) tb_setup->tb_measure calculate Calculate Specific Binding (C = A - B) tb_measure->calculate nsb_measure Measure Non-Specific Signal (B) nsb_setup->nsb_measure nsb_measure->calculate analyze Analyze Data (e.g., K_i, K_d, B_max) calculate->analyze

Caption: General workflow for determining specific binding.

Troubleshooting Decision Tree for High Non-Specific Binding

Troubleshooting_Tree start High Non-Specific Binding Observed q1 Is the assay buffer optimized? start->q1 optimize_buffer Optimize Buffer: - Adjust pH - Increase ionic strength - Add BSA (0.1-1%) - Add non-ionic detergent (e.g., 0.05% Tween-20) q1->optimize_buffer No q2 Are washing steps adequate? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate Non-Specific Binding optimize_buffer->end optimize_washing Optimize Washing: - Increase wash volume/frequency - Use ice-cold wash buffer - Ensure rapid filtration q2->optimize_washing No q3 Is filter/plate binding an issue? q2->q3 Yes a2_yes Yes a2_no No optimize_washing->end optimize_materials Optimize Materials: - Pre-soak filters (e.g., with PEI) - Test different filter/plate types q3->optimize_materials No q4 Is ligand concentration too high or is it aggregating? q3->q4 Yes a3_yes Yes a3_no No optimize_materials->end optimize_ligand Optimize Ligand: - Lower ligand concentration - Check solubility and filter/centrifuge before use q4->optimize_ligand No q4->end Yes a4_yes Yes a4_no No optimize_ligand->end

Caption: Decision tree for troubleshooting high non-specific binding.

References

Validation & Comparative

A Comparative Guide to N6-(2-Phenylethyl)adenosine and CPA Efficacy at A1 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent adenosine (B11128) A1 receptor agonists: N6-(2-Phenylethyl)adenosine and N6-Cyclopentyladenosine (CPA). The objective is to present a clear, data-driven analysis of their performance at the A1 receptor, supported by experimental data and detailed methodologies, to aid in the selection of appropriate research tools and in drug development endeavors.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) at A1 Adenosine Receptors

CompoundSpeciesReceptorKi (nM)Reference
This compound RatA111.8[1]
HumanA130.1[1]
CPA (N6-Cyclopentyladenosine) HumanA12.3
RatA10.8[2]

Table 2: Functional Activity (EC50/IC50) at Adenosine Receptors

CompoundAssaySpecies/SystemReceptorEC50/IC50 (nM)EmaxReference
This compound Inhibition of [3H]NECA bindingRatA2AIC50 = 560Not Reported[1]
Inhibition of [3H]NECA bindingHumanA2AIC50 = 2250Not Reported[1]
CPA (N6-Cyclopentyladenosine) Inhibition of adenylate cyclaseRat fat cell membranesA1IC50 = 33Not Reported[2]
Inhibition of fEPSP slopeRat hippocampal slicesA1EC50 = 1993 ± 1% inhibition[3]

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This results in decreased intracellular levels of cyclic AMP (cAMP). Additionally, A1 receptor activation can modulate other signaling pathways, including the activation of potassium channels and the inhibition of calcium channels, leading to a variety of cellular responses.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP conversion Agonist Agonist (e.g., CPA, this compound) Agonist->A1R binds ATP ATP ATP->AC PKA Protein Kinase A (inactivated) cAMP->PKA leads to Cellular_Response Cellular Response (e.g., decreased heart rate, neurotransmission inhibition) PKA->Cellular_Response results in

A1 Receptor Signaling Pathway

Experimental Workflows

The determination of agonist efficacy at the A1 receptor typically involves a series of established experimental protocols. Below are generalized workflows for radioligand binding assays, GTPγS binding assays, and cAMP functional assays.

Radioligand Binding Assay Workflow

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Radioligand_Binding_Workflow A Prepare Membrane Homogenates (expressing A1 receptors) B Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]DPCPX) - Unlabeled Competitor (CPA or N6-PEA) A->B C Separate Bound from Free Ligand (via filtration) B->C D Quantify Bound Radioactivity (scintillation counting) C->D E Data Analysis (determine IC50 and calculate Ki) D->E

Radioligand Binding Assay Workflow

GTPγS Binding Assay Workflow

This functional assay measures the activation of G proteins following receptor stimulation.

GTPgS_Binding_Workflow A Prepare Cell Membranes (expressing A1 receptors and Gi/o proteins) B Incubate Membranes with: - Test Agonist (CPA or N6-PEA) - [35S]GTPγS A->B C Separate Bound from Free [35S]GTPγS (filtration) B->C D Quantify Incorporated [35S]GTPγS (scintillation counting) C->D E Data Analysis (determine EC50 and Emax) D->E

GTPγS Binding Assay Workflow

cAMP Functional Assay Workflow

This assay measures the functional consequence of A1 receptor activation, which is the inhibition of cAMP production.

cAMP_Assay_Workflow A Culture Cells Expressing A1 Receptors B Pre-treat with Adenylyl Cyclase Activator (e.g., Forskolin) A->B C Add Test Agonist (CPA or N6-PEA) B->C D Lyse Cells and Measure cAMP Levels (e.g., HTRF, ELISA) C->D E Data Analysis (determine IC50 and Emax for inhibition) D->E

cAMP Functional Assay Workflow

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the A1 adenosine receptor.

  • Materials:

    • Cell membranes expressing the A1 adenosine receptor.

    • Radioligand: e.g., [3H]DPCPX (a selective A1 antagonist).

    • Test Agonist: Unlabeled this compound or CPA.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a potent unlabeled A1 ligand (e.g., CPA).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled test agonist.

    • To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This protocol measures the functional activation of G-proteins by an agonist.

  • Materials:

    • Cell membranes expressing the A1 adenosine receptor and associated Gi/o proteins.

    • [35S]GTPγS.

    • Test Agonist: this compound or CPA.

    • GDP.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

    • Non-specific binding control: High concentration of unlabeled GTPγS.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, GDP, and a range of concentrations of the test agonist.

    • Add the cell membrane preparation to each well.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the agonist concentration to generate a dose-response curve. Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) from this curve.

cAMP Inhibition Assay

This protocol measures the ability of an A1 agonist to inhibit adenylyl cyclase activity.

  • Materials:

    • Whole cells expressing the A1 adenosine receptor (e.g., CHO or HEK293 cells).

    • Adenylyl cyclase activator: e.g., Forskolin (B1673556).

    • Test Agonist: this compound or CPA.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

    • Plate reader compatible with the chosen assay kit.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluency.

    • Wash the cells and pre-incubate with a PDE inhibitor.

    • Add serial dilutions of the test agonist to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the agonist concentration. Determine the IC50 (concentration for half-maximal inhibition) and Emax (maximal inhibition) from the curve.

Conclusion

Both this compound and CPA are potent agonists at the A1 adenosine receptor. Based on the available binding affinity data, CPA generally exhibits a higher affinity for the A1 receptor compared to this compound. However, a definitive comparison of their functional efficacy requires a direct head-to-head study in the same functional assay, measuring the maximal response (Emax). Researchers should carefully consider the specific requirements of their study, including the species and the desired functional readout, when selecting between these two compounds. The provided experimental protocols offer a foundation for conducting such comparative studies to elucidate the precise efficacy profiles of these important research tools.

References

A Comparative Guide to N6-(2-Phenylethyl)adenosine and NECA at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely studied adenosine (B11128) receptor agonists: N6-(2-Phenylethyl)adenosine and 5'-N-Ethylcarboxamidoadenosine (NECA). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention. They are classified into four subtypes: A1, A2A, A2B, and A3. The endogenous ligand, adenosine, modulates diverse functions, including cardiovascular activity, neurotransmission, and inflammation. Synthetic agonists, such as this compound and NECA, are invaluable tools for elucidating the roles of these receptors and for the development of novel therapeutics. This guide focuses on a direct comparison of these two compounds, highlighting their binding affinities, functional potencies, and the experimental methodologies used for their characterization.

Data Presentation: A Quantitative Comparison

The binding affinity (Ki) and functional potency (EC50/IC50) of this compound and NECA at human adenosine receptor subtypes are summarized below. These values are critical for understanding the selectivity and efficacy of each compound.

Table 1: Binding Affinities (Ki) at Human Adenosine Receptors

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
This compound30.1[1]Data Not AvailableData Not Available0.63[1]
NECA14[2]20[2]Data Not Available6.2[2]

Table 2: Functional Potencies (EC50/IC50) at Human Adenosine Receptors

CompoundA1 (EC50/IC50, nM)A2A (EC50/IC50, nM)A2B (EC50, µM)A3 (EC50, nM)
This compoundData Not Available2250 (IC50)[1]Data Not AvailableData Not Available
NECAData Not AvailableData Not Available2.4[2]30

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound and NECA.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).

  • Test compound (this compound or NECA).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50/IC50 Determination)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Materials:

  • Intact cells expressing the human adenosine receptor of interest.

  • Test compound (this compound or NECA).

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the agonist (this compound or NECA) to the cells.

    • For Gi-coupled receptors (A1, A3): Add varying concentrations of the agonist in the presence of a fixed concentration of forskolin to measure the inhibition of forskolin-stimulated cAMP production.

  • Incubation: Incubate the cells with the compounds for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 or IC50 value is determined from the resulting dose-response curve.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates intracellular signaling cascades primarily through the modulation of adenylyl cyclase activity. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Adenosine Receptor Signaling cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling Agonist_A1A3 This compound NECA A1A3 A1 / A3 Receptor Agonist_A1A3->A1A3 binds Gi Gi/o A1A3->Gi activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease leads to Agonist_A2A2B This compound NECA A2A2B A2A / A2B Receptor Agonist_A2A2B->A2A2B binds Gs Gs A2A2B->Gs activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulates cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase leads to

Caption: Adenosine receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the Ki of a test compound.

Radioligand Binding Assay Workflow prep Prepare Cell Membranes Expressing Receptor mix Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prep->mix filter Separate Bound from Free Ligand via Filtration mix->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity on Filters wash->count analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Determine IC50 - Calculate Ki count->analyze

Caption: Radioligand binding assay workflow.

Logical Relationship: Compound Comparison

This diagram outlines the logical flow for comparing this compound and NECA at adenosine receptors.

Compound Comparison Logic cluster_assays Experimental Assays cluster_data Quantitative Data cluster_receptors Adenosine Receptor Subtypes compound1 This compound binding_assay Radioligand Binding Assay compound1->binding_assay functional_assay cAMP Functional Assay compound1->functional_assay compound2 NECA compound2->binding_assay compound2->functional_assay ki_values Binding Affinity (Ki) binding_assay->ki_values ec50_values Functional Potency (EC50/IC50) functional_assay->ec50_values A1 A1 ki_values->A1 A2A A2A ki_values->A2A A3 A3 ki_values->A3 ec50_values->A1 ec50_values->A2A A2B A2B ec50_values->A2B ec50_values->A3

Caption: Logical flow for compound comparison.

References

Validating N6-(2-Phenylethyl)adenosine Activity with the Selective A₁ Antagonist DPCPX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the adenosine (B11128) A₁ receptor (A₁R) activity of N6-(2-Phenylethyl)adenosine (PHEA) using the selective A₁R antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). While direct experimental studies validating PHEA's activity with DPCPX are not extensively documented in publicly available literature, this guide outlines a robust, representative experimental protocol based on established methodologies for characterizing adenosine receptor agonists and antagonists.

Introduction to the Compounds

This compound (PHEA) is a potent agonist of adenosine receptors, demonstrating significant affinity for the A₁ and A₃ subtypes.[1] Its activity at the A₁ receptor is of particular interest for therapeutic applications targeting a range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a well-characterized and highly selective antagonist of the adenosine A₁ receptor.[2][3] Its high affinity and selectivity make it an invaluable tool for in vitro and in vivo studies to isolate and confirm the A₁R-mediated effects of adenosine receptor agonists like PHEA.[2][3]

Comparative Performance Data

To understand the basis for using DPCPX to validate PHEA's A₁R activity, it is essential to compare their receptor affinity and selectivity profiles. The following table summarizes the binding affinities (Ki) of PHEA and DPCPX for various human adenosine receptor subtypes.

CompoundReceptor SubtypeKi (nM)Reference
This compound (PHEA) Human A₁30.1[1]
Human A₃0.63[1]
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) Human A₁3.9
Human A₂A130
Human A₂B50
Human A₃4000

Lower Ki values indicate higher binding affinity.

This data clearly illustrates that while PHEA has high affinity for both A₁ and A₃ receptors, DPCPX is a potent and highly selective antagonist for the A₁ receptor, with significantly lower affinity for other subtypes. This selectivity is crucial for demonstrating that the biological effects of PHEA are indeed mediated through the A₁ receptor.

Experimental Validation Protocol: cAMP Inhibition Assay

The adenosine A₁ receptor is a Gαi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A competitive cAMP assay is a standard method to quantify the A₁R-mediated activity of an agonist like PHEA and to validate this activity through antagonism by DPCPX.

Objective: To determine the potency of PHEA in inhibiting forskolin-stimulated cAMP production in cells expressing the human adenosine A₁ receptor and to confirm that this effect is mediated by the A₁ receptor by demonstrating competitive antagonism by DPCPX.

Materials:

  • Cell Line: A stable cell line expressing the recombinant human adenosine A₁ receptor (e.g., CHO-K1 or HEK293 cells).

  • This compound (PHEA): Agonist.

  • 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): Antagonist.

  • Forskolin (B1673556): Adenylyl cyclase activator.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: e.g., HBSS with 5 mM HEPES and 0.1% BSA.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or Rolipram (to prevent cAMP degradation).

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the A₁R-expressing cells to approximately 80-90% confluency.

  • Cell Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor to a predetermined optimal cell density.

  • Agonist Dose-Response:

    • Prepare serial dilutions of PHEA in assay buffer.

    • In an appropriate microplate, add the PHEA dilutions.

    • Add a fixed concentration of forskolin to all wells (a concentration that elicits a submaximal cAMP response, e.g., 10 µM).

    • Add the cell suspension to each well.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonism Assay:

    • Prepare serial dilutions of PHEA as above.

    • Prepare fixed concentrations of DPCPX (e.g., 1 nM, 10 nM, 100 nM).

    • To the microplate, add the fixed concentrations of DPCPX.

    • Add the serial dilutions of PHEA.

    • Allow a pre-incubation period for the antagonist to bind (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin to all wells.

    • Add the cell suspension to each well.

    • Incubate for the same duration as the agonist dose-response.

  • cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve for PHEA by plotting the cAMP concentration against the log of the PHEA concentration. Calculate the EC₅₀ value.

    • Generate dose-response curves for PHEA in the presence of the different concentrations of DPCPX.

    • The expected result is a rightward shift in the PHEA dose-response curve with increasing concentrations of DPCPX, indicating competitive antagonism.

    • A Schild analysis can be performed to determine the pA₂ value of DPCPX, which provides a measure of its antagonist potency.

Visualizing the Molecular Interaction and Experimental Design

Signaling Pathway of PHEA and DPCPX

The following diagram illustrates the mechanism of action of PHEA as an A₁R agonist and its blockade by the antagonist DPCPX.

PHEA-A1R Signaling and DPCPX Antagonism PHEA PHEA A1R Adenosine A1 Receptor PHEA->A1R Activates G_protein Gαi/βγ A1R->G_protein Activates DPCPX DPCPX DPCPX->A1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: PHEA activates the A₁R, leading to inhibition of adenylyl cyclase and reduced cAMP. DPCPX competitively blocks this interaction.

Experimental Workflow for Validation

This diagram outlines the key steps in the experimental process to validate the A₁R-mediated activity of PHEA using DPCPX.

Experimental Workflow: PHEA Validation with DPCPX cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells Culture A1R-expressing cells reagents Prepare PHEA, DPCPX, Forskolin plate Plate reagents and cells reagents->plate incubate Incubate plate->incubate measure Measure cAMP levels incubate->measure analyze Generate dose-response curves and perform Schild analysis measure->analyze

Caption: Workflow for validating PHEA's A₁R activity, from preparation to data analysis.

Conclusion

Validating the on-target activity of a compound is a critical step in drug discovery and pharmacological research. The use of a highly selective antagonist like DPCPX is the gold standard for confirming that the observed effects of an agonist such as PHEA are mediated through the intended receptor, in this case, the adenosine A₁ receptor. The experimental protocol detailed in this guide provides a robust methodology for conducting such a validation, ensuring reliable and reproducible results for the characterization of novel A₁R agonists.

References

MRS1220: A Potent and Selective Antagonist for Elucidating A3 Adenosine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Utilizing MRS1220 for Blocking N6-(2-Phenylethyl)adenosine (APNEA)-Induced A3 Receptor Effects in Preclinical Research

For researchers in pharmacology and drug development, the selective modulation of adenosine (B11128) receptors is a critical area of investigation due to their ubiquitous role in physiological and pathological processes. The A3 adenosine receptor (A3R), in particular, has emerged as a promising therapeutic target for a range of conditions, including inflammation, cancer, and neurodegenerative disorders. This compound (APNEA) is a potent agonist used to probe the function of adenosine receptors, including the A3 subtype. To dissect the specific contributions of A3R activation by APNEA, a highly selective antagonist is required. MRS1220 has been identified as a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR), making it an invaluable tool for such investigations.[1]

This guide provides a comparative overview of MRS1220, detailing its efficacy in blocking APNEA-induced A3R effects, alongside a comparison with other A3R antagonists. It includes experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to support researchers in their study design.

Comparative Analysis of A3 Adenosine Receptor Antagonists

MRS1220 stands out due to its high affinity and selectivity for the human A3 adenosine receptor. Its efficacy is significantly higher for the human receptor compared to rodent orthologs, a crucial consideration for translational research.[2][3] The following table summarizes the binding affinities (Ki) of MRS1220 and other commonly used A3R antagonists.

CompoundHuman A3R Ki (nM)Human A1R Ki (nM)Human A2AR Ki (nM)Selectivity for hA3R vs hA1RSelectivity for hA3R vs hA2AR
MRS1220 0.65 [1][4]305[4]52[4]~469-fold~80-fold
MRS119131.4>10,000>10,000>318-fold>318-fold
MRS152318.915,6002,050~825-fold~108-fold
DPTN1.65162121~98-fold~73-fold

Data compiled from multiple sources.[3][4] Values should be considered as approximate and may vary between different experimental conditions.

Experimental Evidence for MRS1220-Mediated Blockade of A3R Signaling

The antagonistic properties of MRS1220 have been demonstrated in various functional assays. In studies utilizing other potent A3R agonists like IB-MECA, MRS1220 has been shown to competitively inhibit the agonist-induced effects. For instance, in cells expressing the human A3R, MRS1220 effectively reverses the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of A3R activation.[5] This is demonstrated by a rightward shift in the concentration-response curve of the agonist in the presence of MRS1220.

Furthermore, MRS1220 has been shown to block other A3R-mediated cellular responses, such as the inhibition of tumor necrosis factor-α (TNF-α) formation in human macrophage U-937 cells.[5] These findings strongly support the utility of MRS1220 in specifically blocking the physiological effects mediated by A3R activation, including those induced by APNEA.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experimental designs, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for assessing the antagonistic properties of MRS1220.

A3R_Signaling_Pathway cluster_membrane Cell Membrane A3R A3R Gi Gi/o Protein A3R->Gi Activates APNEA APNEA (Agonist) APNEA->A3R Activates MRS1220 MRS1220 (Antagonist) MRS1220->A3R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP Response Cellular Response cAMP->Response Leads to

A3 Adenosine Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing human A3R (e.g., HEK293) Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radiolabeled ligand (e.g., [125I]AB-MECA) ± MRS1220 ± APNEA Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Functional_Analysis Perform functional assay (e.g., adenylyl cyclase inhibition) Incubation->Functional_Analysis Quantification Quantify bound radioactivity Separation->Quantification Binding_Analysis Determine Ki of MRS1220 Quantification->Binding_Analysis Schild_Analysis Analyze competitive antagonism Functional_Analysis->Schild_Analysis

References

N6-(2-Phenylethyl)adenosine: A Comparative Selectivity Profile Against Common Adenosine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of adenosine (B11128) receptor agonists is paramount for targeted therapeutic design. This guide provides an objective comparison of N6-(2-Phenylethyl)adenosine (PHEA) against a panel of widely used adenosine agonists, supported by experimental data on their binding affinities at the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃.

This compound, a derivative of adenosine, has demonstrated significant potency at various adenosine receptors. Its selectivity profile, when juxtaposed with other common agonists such as NECA, CGS-21680, IB-MECA, and CCPA, reveals a unique interaction pattern that can be leveraged for specific research applications.

Comparative Selectivity Profile

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of PHEA and other key adenosine agonists at human adenosine receptor subtypes. This quantitative data allows for a direct comparison of their selectivity.

CompoundA₁ Ki (nM)A₂ₐ Ki/IC₅₀ (nM)A₂ₒ Ki/EC₅₀ (nM)A₃ Ki (nM)
This compound (PHEA) 30.1[1]2250 (IC₅₀)[1]No data available0.63[1]
NECA 14202400 (EC₅₀)6.2
CGS-21680 290[2]27[2]67[2]88800[2]
IB-MECA 54[3]56[3]No data available1.1[3]
CCPA ~0.4 (rat)>1000No data available35 (antagonist Ki)

Note: Data is for human receptors unless otherwise specified. Ki values represent binding affinity, while EC₅₀/IC₅₀ values represent functional potency. Lower values indicate higher affinity/potency.

From the data, PHEA emerges as a highly potent agonist at the A₃ receptor and a moderately potent agonist at the A₁ receptor, with significantly lower affinity for the A₂ₐ receptor. The lack of available data for its A₂ₒ receptor activity highlights an area for further investigation. In contrast, NECA is a non-selective agonist with high affinity across A₁, A₂ₐ, and A₃ receptors. CGS-21680 is a well-established A₂ₐ-selective agonist. IB-MECA demonstrates marked selectivity for the A₃ receptor. CCPA is a highly potent and selective A₁ receptor agonist, which notably acts as an antagonist at the A₃ receptor.

Visualizing Adenosine Receptor Signaling

The activation of adenosine receptors initiates distinct intracellular signaling cascades. A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (camp) levels. Conversely, A₂ₐ and A₂ₒ receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1/A3 Receptor cluster_A2A2B A2A/A2B Receptor A1A3_Receptor A1/A3 Gi_o Gi/o A1A3_Receptor->Gi_o AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibits cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease A2A2B_Receptor A2A/A2B Gs Gs A2A2B_Receptor->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase Agonist Adenosine Agonist (e.g., PHEA) Agonist->A1A3_Receptor Agonist->A2A2B_Receptor Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing receptor subtype) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (Calculate Ki values) Scintillation->Analysis cAMP Accumulation Assay Workflow Cell_Culture 1. Cell Culture (Cells expressing receptor subtype) Stimulation 2. Agonist Stimulation (Incubate cells with test compound) Cell_Culture->Stimulation Lysis 3. Cell Lysis (Release intracellular cAMP) Stimulation->Lysis Detection 4. cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis 5. Data Analysis (Calculate EC50 values) Detection->Analysis

References

Comparative Performance of N6-Substituted Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N6-Substituted Adenosine (B11128) Analogs: Performance, Pathways, and Protocols

For Researchers, Scientists, and Drug Development Professionals

N6-substituted adenosine analogs represent a significant class of compounds that interact with adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) integral to numerous physiological processes. These analogs, characterized by chemical modifications at the N6 position of the adenine (B156593) ring, exhibit a wide range of affinities and efficacies for the four AR subtypes: A1, A2A, A2B, and A3. This variability has made them invaluable tools for pharmacological research and promising candidates for therapeutic development in areas such as cardiovascular disease, inflammation, cancer, and neurodegenerative disorders.

This guide provides an objective comparison of the performance of various N6-substituted adenosine analogs, supported by experimental data. It details the methodologies for key experiments and illustrates the critical signaling pathways and experimental workflows.

The substitution at the N6-position dramatically influences the affinity and selectivity of adenosine analogs for the different adenosine receptor subtypes. Generally, N6-substitution with cyclic alkyl groups tends to favor A1 receptor selectivity, while other modifications can confer selectivity for A2A or A3 receptors.

Binding Affinity (Ki) at Human Adenosine Receptors

The following table summarizes the binding affinities (Ki, in nM) of several representative N6-substituted adenosine analogs for human A1, A2A, and A3 adenosine receptors. Lower Ki values indicate higher binding affinity.

CompoundN6-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Predominant Selectivity
NECA Ethylcarboxamido (at 5')142023Non-selective
CPA Cyclopentyl0.7220073A1
CHA Cyclohexyl1.53800110A1
(S)-ENBA (S)-endo-Norbornyl0.3140001100A1[1]
R-PIA (R)-Phenylisopropyl1.11400120A1
CGS-21680 (at 2-position)2902215000A2A
DPMA Diphenylethyl3204106 (Antagonist)A2A[2][3]
N6-Benzyladenosine Benzyl100120050A3/A1
Cl-IB-MECA (at 2- & N6-positions)27032001.4A3

Data compiled from multiple sources.[1][2][3][4] Values can vary based on experimental conditions.

Functional Activity Profile

The nature of the N6-substituent also dictates the functional activity of the analog, determining whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

CompoundReceptorFunctional ActivityKey Findings
N6-Cyclopentyladenosine (CPA) A1Full AgonistHighly selective A1 agonist, widely used as a pharmacological tool.[1]
N6-Cycloalkyladenosines A3Agonist/Partial AgonistSubstitutions with ≤5 carbons are full agonists at human A3AR, while those with ≥6 carbons are partial agonists.[2][3]
N6-Benzyladenosine MultipleAntiproliferativeInduces cell cycle arrest and apoptosis in cancer cells.[5]
N6-Furfuryladenosine (Kinetin) MultipleAntiproliferativeDisplays potent antiproliferative and apoptogenic activity against various human cancer cell lines.[6][7]
N6-Isopentenyladenosine (i6A) MultipleAntiproliferativeA naturally occurring cytokinin with demonstrated antitumor effects.[5][8]

Signaling Pathways

Adenosine receptors modulate distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels. Both pathways can influence downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.

Adenosine_Receptor_Signaling cluster_A1A3 A1/A3 Receptor cluster_A2A2B A2A/A2B Receptor cluster_downstream Downstream Effectors A1A3_R A1/A3 Gi Gi/o A1A3_R->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits MAPK MAPK Cascade (e.g., Raf/MEK) Gi->MAPK cAMP_decr [cAMP] ↓ AC_inhibit->cAMP_decr A2A2B_R A2A/A2B Gs Gs A2A2B_R->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates Gs->MAPK cAMP_incr [cAMP] ↑ AC_stim->cAMP_incr ERK p-ERK1/2 MAPK->ERK Response Cellular Response (Proliferation, etc.) ERK->Response

Canonical signaling pathways for adenosine receptors.

A Note on N6-Methyladenosine (m6A)

It is important to distinguish receptor-acting N6-substituted analogs from N6-methyladenosine (m6A). While technically an N6-substituted analog, m6A is a widespread and reversible modification found in mRNA and other RNAs.[9] This "epitranscriptomic" mark does not primarily function by binding to cell surface adenosine receptors. Instead, it is regulated by a complex of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins, influencing RNA stability, splicing, export, and translation.[9][10] Its dysregulation has been implicated in various diseases, including cancer.[10][11]

Experimental Protocols

The following are detailed protocols for key assays used to characterize N6-substituted adenosine analogs.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow prep Prepare receptor membranes (e.g., from CHO cells expressing hA1AR) incubation Incubate membranes with: 1. Radioligand (e.g., [3H]CPA) 2. Varying concentrations of test analog prep->incubation separation Separate bound from free radioligand (Rapid vacuum filtration) incubation->separation quantify Quantify bound radioactivity (Scintillation counting) separation->quantify analysis Data Analysis: Calculate Ki from IC50 using Cheng-Prusoff equation quantify->analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Utilize membranes from cell lines (e.g., CHO, HEK293) stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).[12]

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Incubation: In assay tubes, combine:

    • 50 µL of radioligand at a fixed concentration (e.g., [3H]R-PIA for A1 receptors).[12]

    • 50 µL of various concentrations of the unlabeled N6-substituted adenosine analog (competitor).

    • 100 µL of the membrane suspension.

    • For non-specific binding, use a high concentration of a non-selective agonist like NECA (10 µM).[12]

  • Reaction: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[12]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing quickly with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures a compound's ability to modulate adenylyl cyclase activity by quantifying intracellular cAMP levels. It is used to determine agonist or antagonist properties at Gs- or Gi-coupled receptors.

cAMP_Assay_Workflow cell_culture Seed cells expressing the receptor (e.g., hA2AAR) in a multi-well plate treatment Treat cells with test analog (in the presence of a phosphodiesterase inhibitor like rolipram) cell_culture->treatment incubation Incubate for a defined period (e.g., 1 hour at 37°C) treatment->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis detection Quantify cAMP levels (e.g., HTRF, GloSensor) lysis->detection analysis Data Analysis: Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) detection->analysis

Workflow for a cell-based cAMP accumulation assay.

Methodology (HTRF Example):

  • Cell Plating: Seed cells expressing the target receptor into 96- or 384-well plates and culture overnight.[13]

  • Agonist Mode (for Gs-coupled receptors):

    • Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) and varying concentrations of the test analog.

    • Incubate for 30-60 minutes at room temperature.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-treat cells with the test antagonist.

    • Add a known agonist (e.g., forskolin (B1673556) to directly activate adenylyl cyclase) to stimulate cAMP production.

    • Incubate to allow for inhibition of the agonist response.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).[14]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot dose-response curves to determine EC50 or IC50 values.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream event in many GPCR signaling pathways, providing a readout of receptor activation.[15][16]

ERK_Assay_Workflow cell_culture Seed cells in a multi-well plate and serum-starve overnight stimulation Stimulate cells with varying concentrations of the test analog for a short duration (e.g., 5-15 min) cell_culture->stimulation lysis Lyse cells in buffer containing phosphatase and protease inhibitors stimulation->lysis detection Detect phosphorylated ERK1/2 (p-ERK) and total ERK1/2 lysis->detection sub_western Western Blot detection->sub_western sub_alpha AlphaScreen/HTRF detection->sub_alpha analysis Data Analysis: Normalize p-ERK to total ERK. Generate dose-response curves (EC50) sub_western->analysis sub_alpha->analysis

Workflow for an ERK1/2 phosphorylation assay.

Methodology (In-Cell Western Example):

  • Cell Plating and Starvation: Seed cells in a 96-well plate. Once confluent, replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat cells with various concentrations of the N6-substituted analog for 5-15 minutes at 37°C. The peak p-ERK signal is often transient.[17]

  • Fixation and Permeabilization:

    • Remove the stimulation medium and fix the cells with 4% formaldehyde (B43269) in PBS.

    • Wash the cells and permeabilize them with a buffer containing a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash, then incubate with a fluorescently-labeled secondary antibody.

    • A second primary/secondary antibody pair can be used to stain for total ERK as a normalization control.

  • Data Acquisition: Scan the plate using an imaging system that can detect the fluorescent signals.

  • Data Analysis: Quantify the intensity of the p-ERK signal and normalize it to the total ERK signal. Plot the normalized data against the analog concentration to generate dose-response curves and determine the EC50.[18]

References

Antagonizing N6-(2-Phenylethyl)adenosine (PHEA): A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antagonists used to counteract the in vitro effects of N6-(2-Phenylethyl)adenosine (PHEA), a potent agonist of adenosine (B11128) receptors. PHEA exhibits high affinity for A1 and A3 adenosine receptors (A1AR and A3AR) and also interacts with the A2A adenosine receptor (A2AAR). Understanding the efficacy of various antagonists in reversing PHEA-induced cellular responses is critical for research and drug development in areas such as neuroscience, cardiology, and immunology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Comparative Efficacy of Adenosine Receptor Antagonists against PHEA

The following tables summarize the binding affinities (Ki) of PHEA for human adenosine receptors and the potencies of selected antagonists. It is important to note that the antagonist data is compiled from studies that may have used different adenosine receptor agonists, as direct comparative studies of multiple antagonists against PHEA are limited.

Table 1: Binding Affinity (Ki) of this compound (PHEA) for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A1AR30.1[1]
A2AAR2250 (IC50)
A3AR0.63[1]

Table 2: Potency of Selective Adenosine Receptor Antagonists

AntagonistTarget ReceptorPotency (Ki or pA2)Notes
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)A1ARKi: ~0.5-10 nMA widely used selective antagonist for A1AR.
ZM241385A2AARKi: ~0.5-2 nMA potent and selective non-xanthine antagonist for A2AAR.
MRS1220A3ARKi: ~2-5 nMA selective antagonist for the human A3AR.
VUF5574A3ARpA2: 7.4Used to block A3R agonist effects in functional assays.
BW-1433A3AR-Shown to dose-dependently reverse A3R agonist inhibitory effects.

Note: The potency values for antagonists are derived from various studies and may not have been determined using PHEA as the agonist. Direct head-to-head comparisons are recommended for specific experimental contexts.

Signaling Pathways of PHEA at Adenosine Receptors

PHEA exerts its effects by activating distinct G protein-coupled adenosine receptors, leading to the modulation of intracellular signaling cascades. The primary downstream effect is the regulation of adenylyl cyclase (AC) activity and subsequent changes in cyclic adenosine monophosphate (cAMP) levels.

A1 and A3 Adenosine Receptor Signaling

Activation of A1AR and A3AR by PHEA leads to the coupling of inhibitory G proteins (Gαi/o). This inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.

PHEA PHEA A1R_A3R A1 / A3 Receptor PHEA->A1R_A3R binds Gai Gαi/o A1R_A3R->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

PHEA signaling via A1/A3 receptors.
A2A Adenosine Receptor Signaling

In contrast, PHEA binding to A2AAR activates a stimulatory G protein (Gαs), which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

PHEA PHEA A2AAR A2A Receptor PHEA->A2AAR binds Gas Gαs A2AAR->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

PHEA signaling via the A2A receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of antagonist efficacy. Below are protocols for radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay

This assay measures the ability of an antagonist to displace a radiolabeled ligand from the adenosine receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).

  • Radioligand (e.g., [³H]DPCPX for A1AR, [³H]ZM241385 for A2AAR, [¹²⁵I]AB-MECA for A3AR).

  • This compound (PHEA).

  • Test antagonists.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test antagonist.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the antagonist.

  • For non-specific binding control wells, add a high concentration of a non-labeled standard antagonist (e.g., 10 µM DPCPX for A1AR).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each antagonist concentration and determine the IC50 value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of an antagonist to reverse the PHEA-induced change in intracellular cAMP levels.

Materials:

  • CHO cells stably expressing the human adenosine receptor subtype of interest.

  • This compound (PHEA).

  • Test antagonists.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for A1AR and A3AR assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the CHO cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 15-30 minutes).

  • For A1AR and A3AR (Gαi-coupled):

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Immediately add PHEA at a concentration that produces a submaximal inhibition of the forskolin response (e.g., EC80).

  • For A2AAR (Gαs-coupled):

    • Add PHEA at a concentration that produces a submaximal stimulation of cAMP production (e.g., EC80).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Construct concentration-response curves for the antagonist's ability to reverse the PHEA effect and determine the IC50 value.

  • Perform a Schild analysis to determine the pA2 value, which provides an estimate of the antagonist's affinity.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing antagonists of PHEA's effects in vitro.

cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Screening Single-concentration antagonist screen in functional assay (e.g., cAMP) Hit Active Hit? Screening->Hit DoseResponse Concentration-response curves to determine IC50 values Schild Schild analysis to determine pA2 values DoseResponse->Schild BindingAssay Radioligand binding assays against A1, A2A, A3 receptors Schild->BindingAssay FunctionalSelectivity Functional assays on other adenosine receptor subtypes BindingAssay->FunctionalSelectivity Washout Washout experiments to assess reversibility FunctionalSelectivity->Washout Lead Lead Candidate Washout->Lead Start Start Start->Screening Hit->DoseResponse Yes Hit->Start No

Workflow for in vitro antagonist characterization.

References

A Head-to-Head Comparison of A1/A3 Dual Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent activation of adenosine (B11128) A1 and A3 receptors presents a promising therapeutic strategy for a range of pathological conditions, including neuropathic pain, inflammation, and ischemia-reperfusion injury. Dual agonists targeting both receptor subtypes offer the potential for synergistic effects and an improved therapeutic window compared to selective agonists. This guide provides an objective, data-driven comparison of key A1/A3 dual agonists, focusing on their in vitro pharmacological properties.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative A1/A3 dual agonists at human adenosine A1 and A3 receptors. The data is compiled from key studies in the field, providing a direct comparison of their performance.

CompoundA1 Receptor Ki (nM)A3 Receptor Ki (nM)A1 Receptor EC50 (nM)A3 Receptor EC50 (nM)
MRS3551 (Compound 2) 1.11.30.640.8
MRS3630 (Compound 3) 0.92.10.451.1

Data extracted from Jacobson, K. A., et al. (2005). Semirational Design of (N)-Methanocarba Nucleosides as Dual Acting A1 and A3 Adenosine Receptor Agonists: Novel Prototypes for Cardioprotection. Journal of Medicinal Chemistry, 48(26), 8103–8107.[1][2][3]

Signaling Pathways

Activation of both A1 and A3 adenosine receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade through the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

G_protein_signaling cluster_receptor Cell Membrane A1_A3_Agonist A1/A3 Dual Agonist Receptor A1/A3 Receptor A1_A3_Agonist->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC substrate Downstream Downstream Cellular Effects cAMP->Downstream regulates

A1/A3 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of A1/A3 dual agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing A1 or A3 receptors) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]DPCPX for A1, [125I]AB-MECA for A3) - Test Compound (varying concentrations) Membrane_Prep->Incubation Filtration 3. Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation Data_Analysis 5. Data Analysis (Calculation of IC50 and Ki values) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A1 or A3 adenosine receptor.

    • Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of cell membrane preparation (typically 20-50 µg of protein).

      • 50 µL of radioligand solution. For A1 receptors, [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) is commonly used at a final concentration of ~1 nM. For A3 receptors, [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) is used at a final concentration of ~0.5 nM.

      • 50 µL of test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of buffer or a saturating concentration of a known non-radiolabeled ligand (e.g., NECA) to determine non-specific binding.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying its effect on the intracellular concentration of cyclic AMP (cAMP).

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (CHO cells expressing A1 or A3 receptors) Stimulation 2. Cell Stimulation - Test Compound (varying concentrations) - Forskolin (B1673556) (to stimulate adenylyl cyclase) Cell_Culture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis cAMP_Detection 4. cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Data_Analysis 5. Data Analysis (Calculation of EC50 values) cAMP_Detection->Data_Analysis

cAMP Functional Assay Workflow

Methodology:

  • Cell Preparation:

    • Seed CHO cells stably expressing the human A1 or A3 adenosine receptor in a 96-well plate and grow to near confluency.

    • On the day of the assay, wash the cells with serum-free medium.

  • Compound Treatment:

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as rolipram (B1679513) (10 µM) for 20 minutes to prevent the degradation of cAMP.

    • Add the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) to the wells.

    • Add forskolin (an adenylyl cyclase activator, typically at 1-10 µM) to all wells except the basal control. Forskolin is used to stimulate cAMP production, and the inhibitory effect of the Gi-coupled A1/A3 receptor activation is then measured as a decrease from this stimulated level.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).

References

Validating the Specificity of N6-(2-Phenylethyl)adenosine in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6-(2-Phenylethyl)adenosine (PEA), a potent adenosine (B11128) receptor agonist, with other commonly used adenosine receptor ligands. The following sections detail its binding affinity and functional activity in comparison to alternative compounds, provide established experimental protocols for its validation, and outline its known specificity profile. This information is intended to assist researchers in designing and interpreting experiments aimed at validating the specificity of PEA in various cell line models.

Comparative Analysis of Adenosine Receptor Agonists

The specificity of this compound is best understood through direct comparison with other well-characterized adenosine receptor agonists, such as CGS21680, a selective A2A agonist, and NECA, a non-selective agonist. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of these compounds across different adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of Adenosine Receptor Agonists

CompoundHuman A1 ReceptorRat A1 ReceptorHuman A2A ReceptorRat A2A ReceptorHuman A2B ReceptorHuman A3 Receptor
This compound 30.1[1]11.8[1]2250 (IC50)[1]560 (IC50)[1]-0.63[1]
CGS21680 290-27[2][3]-6788,800
NECA 14[4]-20[4]-2400 (EC50)[4]6.2[4]

Table 2: Functional Activity (EC50/IC50, nM) of Adenosine Receptor Agonists in CHO Cells

CompoundHuman A2A Receptor (cAMP stimulation)Human A2B Receptor (cAMP stimulation)Human A3 Receptor (GTPγS binding)
This compound 2250 (IC50)[1]--
CGS21680 2.12 - 18.47[2]>10000[2]613[2]
NECA -2400[4]-

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound in a given cell line, a combination of binding and functional assays is recommended. Below are detailed protocols for radioligand binding displacement assays and cAMP functional assays.

Radioligand Displacement Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Materials:

  • CHO cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand:

    • A1 Receptor: [3H]DPCPX or [3H]CCPA[5]

    • A2A Receptor: [3H]CGS21680

    • A3 Receptor: [125I]AB-MECA

  • Non-specific binding control: 10 µM NECA.

  • Test compound: this compound.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture CHO cells expressing the target receptor and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of membrane suspension (typically 10-20 µg of protein).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of increasing concentrations of this compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger downstream of Gs- and Gi-coupled adenosine receptors.

Materials:

  • CHO cells stably expressing the human adenosine receptor of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well plates.

Procedure:

  • Cell Plating: Seed the CHO cells in 96-well plates and grow to confluence.

  • Assay for Gs-coupled receptors (A2A, A2B):

    • Replace the culture medium with stimulation buffer and incubate for 15-30 minutes.

    • Add increasing concentrations of this compound.

    • Incubate for 30-60 minutes at 37°C.

  • Assay for Gi-coupled receptors (A1, A3):

    • Replace the culture medium with stimulation buffer.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Immediately add increasing concentrations of this compound.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi).

Visualizing Specificity and Experimental Design

To aid in the conceptualization of experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_receptor Adenosine Receptor Signaling cluster_gs Gs Pathway cluster_gi Gi Pathway PEA This compound AR Adenosine Receptor (A1/A2A/A2B/A3) PEA->AR G_s Gαs AR->G_s A2A/A2B G_i Gαi AR->G_i A1/A3 AC_s Adenylyl Cyclase G_s->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA_s PKA Activation cAMP_s->PKA_s AC_i Adenylyl Cyclase G_i->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i PKA Inhibition cAMP_i->PKA_i

Figure 1. Adenosine Receptor Signaling Pathways

G cluster_workflow Experimental Workflow for Specificity Validation cluster_binding Binding Affinity cluster_functional Functional Activity cluster_offtarget Off-Target Screening start Start: Select Cell Line Expressing Target Receptor radioligand Radioligand Displacement Assay start->radioligand cAMP cAMP Functional Assay start->cAMP off_target_panel Broad Panel Off-Target Screening start->off_target_panel determine_ki Determine Ki values for A1, A2A, A2B, A3 radioligand->determine_ki analysis Data Analysis and Specificity Profile Generation determine_ki->analysis determine_ec50 Determine EC50/IC50 values cAMP->determine_ec50 determine_ec50->analysis identify_hits Identify Potential Off-Target Hits off_target_panel->identify_hits identify_hits->analysis

Figure 2. Experimental Workflow for Specificity Validation

Off-Target Considerations

Recommended Approach: For a thorough validation, it is advisable to subject this compound to a broad off-target screening panel. Several contract research organizations (CROs) offer services that screen compounds against a wide array of receptors, enzymes, ion channels, and transporters. This will provide a comprehensive profile of its potential off-target activities and strengthen the conclusions regarding its specificity. The absence of significant off-target interactions at relevant concentrations would provide strong evidence for its use as a specific adenosine receptor agonist in cellular studies.

References

N6-(2-Phenylethyl)adenosine (PHEA): A Comparative Analysis of its Cross-reactivity at Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional activity of N6-(2-Phenylethyl)adenosine (PHEA) across various purinergic receptor subtypes. The data presented herein has been compiled from publicly available experimental findings to offer an objective overview of PHEA's selectivity profile. This document is intended to assist researchers in evaluating the potential of PHEA as a pharmacological tool or therapeutic candidate.

Comparative Analysis of Binding Affinity and Functional Activity

This compound is a derivative of adenosine (B11128) that exhibits potent agonism at several adenosine receptor subtypes. Its cross-reactivity profile is a critical determinant of its potential applications and off-target effects. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of PHEA at human and rat adenosine receptors.

Receptor SubtypeSpeciesParameterValue (nM)
A1 Adenosine Receptor HumanKi30.1[1]
RatKi11.8[1]
A2A Adenosine Receptor HumanIC502250[1]
RatIC50560[1]
A2B Adenosine Receptor --Data not available
A3 Adenosine Receptor HumanKi0.63[1]
P2Y Purinergic Receptors --Data not available; however, N6-(2-phenylethyl)-ATP is reported to be inactive at the P2Y1 receptor, suggesting a low likelihood of interaction for PHEA at this subtype.[2]

Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by agonists such as PHEA initiates distinct intracellular signaling cascades. These pathways are primarily mediated by the coupling of the receptors to different G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1R A1R Gi Gi/o A1R->Gi A3R A3R A3R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit PLC PLC Gi->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3, DAG PLC->IP3_DAG A2AR A2AR Gs Gs A2AR->Gs A2BR A2BR A2BR->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PHEA PHEA PHEA->A1R PHEA->A3R PHEA->A2AR PHEA->A2BR

Caption: Signaling pathways of adenosine receptor subtypes activated by PHEA.

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. The following sections provide an overview of the typical experimental protocols used to determine the binding affinity and functional activity of compounds like PHEA at purinergic receptors.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of PHEA prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity on filters separate->quantify analyze Analyze data to determine the IC50 of PHEA quantify->analyze calculate Calculate Ki from IC50 using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Caption: Generalized workflow for a radioligand binding assay.

Detailed Protocol Outline:

  • Membrane Preparation:

    • Cells or tissues expressing the adenosine receptor of interest are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]CPA for A1 receptors, [³H]CGS21680 for A2A receptors, or [¹²⁵I]AB-MECA for A3 receptors) and varying concentrations of the unlabeled test compound (PHEA).

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive standard ligand.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50/IC50 determination)

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

cluster_workflow cAMP Functional Assay Workflow start Start culture Culture cells expressing the target receptor start->culture treat Treat cells with varying concentrations of PHEA culture->treat lyse Lyse cells to release intracellular cAMP treat->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine the EC50 or IC50 of PHEA measure->analyze end End analyze->end

Caption: Generalized workflow for a cAMP functional assay.

Detailed Protocol Outline:

  • Cell Culture and Plating:

    • Cells stably or transiently expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells) are cultured under standard conditions.

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • For agonist testing (A2A and A2B receptors), cells are treated with varying concentrations of PHEA in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For antagonist testing (A1 and A3 receptors), cells are stimulated with a known agonist (e.g., forskolin (B1673556) or a specific adenosine receptor agonist) in the presence of varying concentrations of PHEA.

  • Cell Lysis and cAMP Measurement:

    • After a defined incubation period, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based biosensor assay.

  • Data Analysis:

    • For agonist activity, the concentration of PHEA that produces 50% of the maximal response (EC50) is determined.

    • For antagonist activity, the concentration of PHEA that inhibits 50% of the agonist-stimulated response (IC50) is determined.

    • Data is analyzed using non-linear regression to fit a dose-response curve.

Conclusion

This compound demonstrates high affinity for the human A3 and A1 adenosine receptors, with significantly lower activity at the A2A receptor. This profile suggests that PHEA is a potent and selective A3/A1 receptor agonist. The lack of available data for the A2B receptor and the reported inactivity of a structurally related compound at the P2Y1 receptor indicate a need for further investigation to fully characterize its selectivity across the entire purinergic receptor family. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies. Researchers are encouraged to consider the species-specific differences in binding affinities when translating findings from preclinical models.

References

Safety Operating Guide

Safe Disposal of N6-(2-Phenylethyl)adenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like N6-(2-Phenylethyl)adenosine are fundamental to laboratory safety and environmental stewardship. Due to the absence of specific disposal data for this compound, it is imperative to manage it as a hazardous chemical waste. This guide provides a comprehensive framework for its proper disposal, drawing on best practices for analogous adenosine (B11128) compounds. Under no circumstances should this compound be released into drains or disposed of as regular trash.

Immediate Safety and Handling Protocols

Prior to commencing any disposal procedures, strict adherence to safety protocols is essential. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., Nitrile), inspected for integrity before use.
Eye Protection Tightly fitting safety goggles or a face shield.
Lab Coat A standard laboratory coat to prevent skin contact.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.

This data is based on general laboratory safety standards for handling chemical compounds.

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the safe disposal of this compound and associated waste.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused or expired product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from non-hazardous waste at the point of generation.

  • Containment and Labeling:

    • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof container.

    • Contaminated Labware: Place all contaminated disposable labware into a designated, sealed hazardous waste container.

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. Follow the storage temperature recommendations for the compound, which is typically at -20°C or -80°C for stock solutions to prevent degradation.

  • Institutional Disposal Protocol:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EH&S department with a complete inventory of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Professional disposal is often carried out via incineration at a licensed facility.

Experimental Workflow: Chemical Waste Disposal

The proper management of chemical waste is a critical component of laboratory operations. The following diagram outlines a logical workflow for the disposal of chemical waste such as this compound.

Chemical Waste Disposal Workflow A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Contain and Label B->C D Store in Designated Area C->D E Contact EH&S for Pickup D->E F Licensed Disposal Facility (e.g., Incineration) E->F

Caption: A workflow for the proper disposal of chemical waste.

Adenosine Receptor Signaling

This compound is an agonist of adenosine receptors. The following diagram illustrates a generalized signaling pathway initiated by the activation of an adenosine receptor.

Generalized Adenosine Receptor Signaling cluster_0 Extracellular cluster_1 Intracellular A This compound (Agonist) B Adenosine Receptor A->B Binds to C G Protein Activation B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger Production (e.g., cAMP) D->E Catalyzes F Cellular Response E->F Initiates

Caption: A simplified diagram of an adenosine receptor signaling pathway.

Safeguarding Researchers: A Comprehensive Guide to Handling N6-(2-Phenylethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for laboratory professionals working with N6-(2-Phenylethyl)adenosine. Adherence to these protocols is critical to ensure personal safety and proper disposal of this potent adenosine (B11128) receptor agonist.

Researchers and drug development professionals handling this compound must employ stringent safety measures due to its potent biological activity. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its high potency necessitates handling it as a hazardous substance. The following operational plan outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in powdered form or in solution. The following table summarizes the required equipment.

PPE CategoryItemSpecificationRationale
Respiratory Protection RespiratorNIOSH-approved N95 or higher-rated respirator. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) is recommended.Prevents inhalation of fine powder particles, which can have systemic effects.
Hand Protection GlovesDouble-gloving with nitrile gloves.Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination.
Body Protection Lab Coat/CoverallsDisposable lab coat or coveralls made of a low-permeability fabric (e.g., Tyvek).Protects personal clothing from contamination and prevents the spread of the compound outside the laboratory.
Eye Protection Safety GogglesChemical splash goggles providing a complete seal around the eyes.Protects eyes from splashes of solutions or airborne powder.
Face Protection Face ShieldTo be worn over safety goggles for added protection.Offers an additional layer of protection against splashes to the face.
Foot Protection Shoe CoversDisposable shoe covers.Prevents tracking of contaminants out of the handling area.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Unpacking
  • Designated Area: Unpack shipments in a designated area with controlled ventilation, such as a chemical fume hood or a receiving area with negative pressure.

  • Inspect Packaging: Before opening, inspect the packaging for any signs of damage or leakage.

  • Wear PPE: At a minimum, wear single-use nitrile gloves and a lab coat during unpacking.

Handling and Weighing (Powder)
  • Containment: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • Minimize Dust: Use techniques that minimize the generation of dust, such as gentle scooping. Avoid pouring the powder.

  • Full PPE: Full PPE as detailed in the table above is required for handling the solid compound.

Solution Preparation
  • In a Hood: Prepare solutions within a chemical fume hood.

  • Slow Addition of Solvent: Add the solvent to the solid slowly to prevent splashing.

  • Keep Covered: Keep containers covered as much as possible during the dissolution process.

Spill Management
  • Alert Personnel: In the event of a spill, immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.

  • Use Spill Kit: Use a chemical spill kit to clean the affected area, working from the outside in.

  • Dispose as Hazardous Waste: All materials used for spill cleanup must be collected and disposed of as hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Segregate waste at the point of generation.

  • Labeling: Clearly label all waste containers with "Hazardous Chemical Waste" and the name of the compound.

  • Containerization:

    • Sharps: Needles and other sharps should be placed in a designated sharps container.

    • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a dedicated, leak-proof hazardous waste container.

    • Liquid Waste: Unused solutions should be collected in a sealed, properly labeled hazardous waste container.

  • Institutional Guidelines: Follow all institutional and local regulations for the final disposal of hazardous chemical waste, which typically involves incineration by a licensed waste management company.

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Receive Compound unpack Unpack in Designated Area start->unpack weigh Weigh Powder in Containment (Fume Hood/Glovebox) unpack->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment spill_check Spill Occurs? experiment->spill_check decontaminate Decontaminate Surfaces & Equipment dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste spill_check->decontaminate No alert Alert Others spill_check->alert Yes cleanup Clean Spill with Kit alert->cleanup dispose_spill_waste Dispose of Spill Waste as Hazardous cleanup->dispose_spill_waste dispose_spill_waste->decontaminate

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.